Product packaging for 6-Cyano-1-ethylbenzoimidazole(Cat. No.:CAS No. 1215205-91-6)

6-Cyano-1-ethylbenzoimidazole

Cat. No.: B059692
CAS No.: 1215205-91-6
M. Wt: 171.2 g/mol
InChI Key: YVGPAABTBQUTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Cyano-1-ethylbenzoimidazole is a high-value, multifunctional chemical scaffold designed for advanced pharmaceutical and medicinal chemistry research. This compound features a core benzimidazole structure, a privileged motif in drug discovery known for its ability to interact with a wide range of biological targets. The strategic substitution with a cyano group at the 6-position enhances the molecule's electronic properties and serves as a versatile handle for further synthetic elaboration through reactions such as nucleophilic addition or reduction to an amine. The 1-ethyl side chain influences the compound's lipophilicity and metabolic profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3 B059692 6-Cyano-1-ethylbenzoimidazole CAS No. 1215205-91-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-2-13-7-12-9-4-3-8(6-11)5-10(9)13/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGPAABTBQUTNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608677
Record name 1-Ethyl-1H-benzimidazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-91-6
Record name 1-Ethyl-1H-benzimidazole-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-1H-benzimidazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 6-Cyano-1-ethylbenzoimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Cyano-1-ethylbenzoimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a plausible synthetic pathway, experimental protocols, and expected analytical characterization data.

Synthetic Strategy

The synthesis of this compound is proposed as a two-step process. The first step involves the construction of the benzimidazole core to form 6-cyanobenzoimidazole. The second step is the N-alkylation of the benzimidazole nitrogen to introduce the ethyl group.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Benzimidazole Ring Formation cluster_1 Step 2: N-Ethylation 3,4-Diaminobenzonitrile 3,4-Diaminobenzonitrile 6-Cyanobenzoimidazole 6-Cyanobenzoimidazole 3,4-Diaminobenzonitrile->6-Cyanobenzoimidazole Cyclization Formic_Acid Formic_Acid Formic_Acid->6-Cyanobenzoimidazole This compound This compound 6-Cyanobenzoimidazole->this compound Alkylation Ethyl_Iodide Ethyl_Iodide Ethyl_Iodide->this compound Base Base Base->this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of analogous benzimidazole derivatives.

Step 1: Synthesis of 6-Cyanobenzoimidazole

This procedure involves the cyclization of 3,4-diaminobenzonitrile with formic acid.

Materials:

  • 3,4-Diaminobenzonitrile

  • Formic acid (98-100%)

  • Hydrochloric acid (4 M)

  • Sodium hydroxide solution (10%)

  • Activated carbon

Procedure:

  • A mixture of 3,4-diaminobenzonitrile (1 equivalent) and an excess of formic acid (10-15 equivalents) is heated at reflux for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and slowly poured into ice-cold water.

  • The acidic solution is neutralized with a 10% sodium hydroxide solution until a precipitate forms.

  • The crude product is collected by filtration, washed with cold water, and dried.

  • For purification, the crude solid is dissolved in 4 M hydrochloric acid and treated with activated carbon.

  • The solution is filtered, and the filtrate is neutralized with a 10% sodium hydroxide solution to re-precipitate the product.

  • The purified 6-cyanobenzoimidazole is collected by filtration, washed with water, and dried under vacuum.

Step 2: Synthesis of this compound

This step describes the N-ethylation of the 6-cyanobenzoimidazole intermediate.

Materials:

  • 6-Cyanobenzoimidazole

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 6-cyanobenzoimidazole (1 equivalent) in anhydrous DMF, a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The mixture is stirred for 30-60 minutes at room temperature to allow for the formation of the benzimidazolide anion.

  • Ethyl iodide (1.2 equivalents) is then added dropwise to the suspension.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for 12-24 hours. The reaction is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of cold water.

  • The aqueous layer is extracted multiple times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound.

Characterization Data

The following table summarizes the expected characterization data for the final product, this compound, based on the analysis of structurally similar compounds.

Parameter Expected Value/Observation
Appearance White to off-white solid
Melting Point (°C) Expected to be in the range of 100-150 °C, depending on purity.
Molecular Formula C₁₀H₉N₃
Molecular Weight 171.20 g/mol
¹H NMR (400 MHz, CDCl₃) * δ 8.10-8.20 (s, 1H): H2 proton of the imidazole ring. * δ 7.90-8.00 (d, J ≈ 1.2 Hz, 1H): H7 proton. * δ 7.60-7.70 (dd, J ≈ 8.4, 1.2 Hz, 1H): H5 proton. * δ 7.30-7.40 (d, J ≈ 8.4 Hz, 1H): H4 proton. * δ 4.20-4.30 (q, J ≈ 7.2 Hz, 2H): Methylene protons (-CH₂-) of the ethyl group. * δ 1.40-1.50 (t, J ≈ 7.2 Hz, 3H): Methyl protons (-CH₃) of the ethyl group.
¹³C NMR (100 MHz, CDCl₃) * δ ~145: C2 * δ ~144: C7a * δ ~135: C3a * δ ~127: C5 * δ ~123: C6 * δ ~119: Cyano carbon (-CN) * δ ~110: C4 * δ ~105: C7 * δ ~42: Methylene carbon (-CH₂) * δ ~15: Methyl carbon (-CH₃)
Mass Spectrometry (ESI-MS) * m/z: 172.08 [M+H]⁺
Infrared (IR, KBr, cm⁻¹) * ~3100-3000: Aromatic C-H stretching. * ~2980-2850: Aliphatic C-H stretching. * ~2230-2220: C≡N stretching, characteristic of the nitrile group. * ~1620, 1500, 1460: C=C and C=N stretching of the aromatic and imidazole rings.

Logical Relationship Diagram for Characterization

Characterization_Logic cluster_structure Structural Elucidation cluster_data Analytical Data Proposed_Structure This compound NMR NMR Spectroscopy (¹H & ¹³C) Proposed_Structure->NMR provides MS Mass Spectrometry Proposed_Structure->MS provides IR IR Spectroscopy Proposed_Structure->IR provides Proton_Signals Proton Chemical Shifts & Coupling Constants NMR->Proton_Signals reveals Carbon_Signals Carbon Chemical Shifts NMR->Carbon_Signals reveals Molecular_Ion Molecular Ion Peak [M+H]⁺ MS->Molecular_Ion confirms Functional_Groups Vibrational Frequencies (C≡N, C-H, C=N) IR->Functional_Groups identifies Proton_Signals->Proposed_Structure validates Carbon_Signals->Proposed_Structure validates Molecular_Ion->Proposed_Structure validates Functional_Groups->Proposed_Structure validates

Caption: Interrelation of analytical techniques for structural confirmation.

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers should note that the provided protocols and expected data are based on established chemical principles and may require optimization for specific laboratory conditions. Standard safety precautions should be followed when handling all chemicals.

6-Cyano-1-ethylbenzoimidazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 6-Cyano-1-ethylbenzoimidazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and data from structurally related molecules to offer a predictive yet scientifically grounded resource.

Chemical Structure and Properties

This compound, also known as 1-ethyl-1H-benzo[d]imidazole-6-carbonitrile, is a heterocyclic aromatic compound. Its structure consists of a benzimidazole core, which is a fusion of benzene and imidazole rings, substituted with a cyano group at the 6-position and an ethyl group at the 1-position of the imidazole ring.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on its structure and data from similar compounds.

PropertyValue
Molecular Formula C₁₀H₉N₃
Molecular Weight 171.20 g/mol
CAS Number 1215205-91-6
Appearance Predicted to be a solid at room temperature
Melting Point Not available
Boiling Point Not available
Solubility Predicted to be soluble in organic solvents like DMF, DMSO, and alcohols.
pKa Not available
Spectral Data (Predicted)

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.3s1HH2
~8.1d1HH7
~7.8d1HH4
~7.5dd1HH5
~4.3q2H-CH₂-CH₃
~1.5t3H-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~145C2
~143C7a
~135C3a
~127C5
~125C4
~120C6
~119-C≡N
~112C7
~106C-CN
~42-CH₂-CH₃
~15-CH₂-CH₃

Synthesis and Experimental Protocols

A specific, published synthesis protocol for this compound is not currently available. However, a plausible and efficient synthetic route would involve the N-alkylation of the precursor, 1H-benzo[d]imidazole-6-carbonitrile.

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available substituted o-phenylenediamine or by functionalizing the benzimidazole core followed by N-alkylation. A common and direct approach is the N-ethylation of 6-cyanobenzimidazole.

G cluster_0 Synthesis of Precursor cluster_1 N-Alkylation cluster_2 Purification 3,4-Diaminobenzonitrile 3,4-Diaminobenzonitrile Reaction1 Condensation 3,4-Diaminobenzonitrile->Reaction1 Formic Acid Formic Acid Formic Acid->Reaction1 1H-benzo[d]imidazole-6-carbonitrile 1H-benzo[d]imidazole-6-carbonitrile Reaction1->1H-benzo[d]imidazole-6-carbonitrile Reaction2 N-Ethylation 1H-benzo[d]imidazole-6-carbonitrile->Reaction2 Ethyl Iodide Ethyl Iodide Ethyl Iodide->Reaction2 Base (K2CO3 or NaH) Base (K2CO3 or NaH) Base (K2CO3 or NaH)->Reaction2 Solvent (DMF or Acetonitrile) Solvent (DMF or Acetonitrile) Solvent (DMF or Acetonitrile)->Reaction2 This compound This compound Reaction2->this compound Workup Aqueous Workup This compound->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, IR Purification->Characterization

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol describes the N-alkylation of 1H-benzo[d]imidazole-6-carbonitrile using ethyl iodide and potassium carbonate.

Materials:

  • 1H-benzo[d]imidazole-6-carbonitrile

  • Ethyl iodide (EtI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-benzo[d]imidazole-6-carbonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Biological Activity and Potential Applications

Direct biological studies on this compound have not been reported. However, the benzimidazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3]

Known Activities of Substituted Benzimidazoles
  • Anticancer: Many benzimidazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[4][5][6][7] Their mechanisms of action often involve the inhibition of key enzymes like topoisomerase or interference with microtubule polymerization.[8]

  • Antimicrobial: The benzimidazole core is present in several antifungal and antibacterial agents.[3][9] These compounds can act by inhibiting microbial growth through various mechanisms.

  • Other Activities: Substituted benzimidazoles have also been investigated for their potential as antiviral, anti-inflammatory, and antihypertensive agents.[1]

Potential Signaling Pathways

Given the known anticancer activity of similar compounds, this compound could potentially interact with pathways crucial for cell proliferation and survival. A plausible, though unconfirmed, mechanism could involve the inhibition of topoisomerase, an enzyme vital for DNA replication and repair.

G This compound This compound Topoisomerase Topoisomerase This compound->Topoisomerase Inhibition DNA_Replication DNA Replication & Transcription Topoisomerase->DNA_Replication Facilitates Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: A potential mechanism of action via topoisomerase inhibition.

Conclusion

This compound is a benzimidazole derivative with potential for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic route. The information on the biological activities of related compounds suggests that this compound could be a valuable candidate for screening in anticancer and antimicrobial assays. Further experimental validation of the properties and biological activities outlined in this guide is warranted.

References

An In-depth Technical Guide on the Spectroscopic Data of 6-Cyano-1-ethylbenzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the expected spectroscopic data for 6-Cyano-1-ethylbenzoimidazole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide utilizes data from closely related analogs, primarily substituted cyanobenzimidazoles, to predict and detail the spectroscopic characteristics. The experimental protocols are based on established synthesis and analysis methods for this class of compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from spectral data of analogous compounds found in scientific literature.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.30s1HH-2 (imidazole ring)
~8.10s1HH-7
~7.80d1HH-5
~7.60d1HH-4
~4.30q2H-CH₂- (ethyl group)
~1.50t3H-CH₃ (ethyl group)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~145.0C-2 (imidazole ring)
~142.0C-7a
~135.0C-3a
~127.0C-5
~125.0C-4
~120.0C-7
~119.0-C≡N
~108.0C-6
~42.0-CH₂- (ethyl group)
~15.0-CH₃ (ethyl group)

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
~2230C≡N (Nitrile) stretch
~3100-3000C-H (Aromatic) stretch
~2980-2850C-H (Aliphatic) stretch
~1620-1450C=C and C=N (Aromatic ring) stretches

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
~171.08[M]⁺ (Molecular Ion)
~156.06[M - CH₃]⁺
~144.06[M - C₂H₃]⁺

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound, adapted from established procedures for similar benzimidazole derivatives.

2.1. Synthesis of this compound

A plausible synthetic route involves the cyclocondensation of a substituted o-phenylenediamine with a suitable carboxylic acid or its derivative, followed by N-alkylation.

Materials:

  • 4-Amino-3-nitrobenzonitrile

  • Sodium dithionite (Na₂S₂O₄)

  • Formic acid

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethanol

  • Water

Procedure:

  • Reduction of 4-Amino-3-nitrobenzonitrile: To a solution of 4-amino-3-nitrobenzonitrile in a mixture of ethanol and water, add sodium dithionite portion-wise at room temperature. Stir the reaction mixture for 2-3 hours until the starting material is consumed (monitored by TLC). The product, 3,4-diaminobenzonitrile, can be extracted with an organic solvent like ethyl acetate after removal of ethanol under reduced pressure.

  • Cyclization to form 6-Cyanobenzimidazole: Reflux the crude 3,4-diaminobenzonitrile with formic acid for 4-6 hours. After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) to precipitate the 6-cyanobenzimidazole. Filter, wash with water, and dry the solid.

  • N-Ethylation: Dissolve the 6-cyanobenzimidazole in DMF. Add potassium carbonate followed by ethyl iodide. Stir the mixture at room temperature overnight. Pour the reaction mixture into ice-water to precipitate the product, this compound. Filter the solid, wash with water, and purify by recrystallization or column chromatography.

2.2. Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using DMSO-d₆ as the solvent and tetramethylsilane (TMS) as the internal standard.

  • IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

  • Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from synthesis to spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 4-Amino-3-nitrobenzonitrile reduction Reduction (Na2S2O4) start->reduction diamine 3,4-Diaminobenzonitrile reduction->diamine cyclization Cyclization (Formic Acid) diamine->cyclization benzoimidazole 6-Cyanobenzimidazole cyclization->benzoimidazole ethylation N-Ethylation (Ethyl Iodide, K2CO3) benzoimidazole->ethylation product This compound ethylation->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Potential Biological Activities of 6-Cyano-1-ethylbenzoimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 6-Cyano-1-ethylbenzoimidazole is limited in publicly available literature. This guide summarizes the known biological activities of structurally related benzimidazole derivatives to infer the potential therapeutic applications of this specific compound. The presented data pertains to derivatives and analogs, and their activities may not be directly extrapolated to this compound.

Introduction

Benzimidazole is a heterocyclic aromatic organic compound, consisting of the fusion of benzene and imidazole. This core structure is a vital pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The presence of the cyano group at the 6-position and an ethyl group at the 1-position of the benzimidazole scaffold in this compound suggests the potential for unique pharmacological profiles. This technical guide consolidates the biological activities of related benzimidazole derivatives, providing insights into the potential areas of investigation for this compound.

Potential Biological Activities

Anticancer Activity

Benzimidazole derivatives have been extensively investigated for their potential as anticancer agents, acting through various mechanisms.

1. Topoisomerase Inhibition: Certain novel 1H-benzo[d]imidazole derivatives have been identified as potential inhibitors of human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and repair in cancer cells.[6][7] Inhibition of this enzyme leads to DNA damage and subsequent apoptosis of cancer cells. For instance, compound 12b from a synthesized series showed a 50% inhibition of DNA relaxation by Hu Topo I at a concentration of 16 μM.[6][7]

2. Tubulin Polymerization Inhibition: A series of novel 1H-benzo[d]imidazole derivatives have been designed and synthesized as inhibitors of tubulin polymerization.[8] Disruption of microtubule dynamics by these agents leads to cell cycle arrest and apoptosis. Compound 18b from this series demonstrated potent in vitro growth inhibitory activity against A549, MCF-7, and K562 cancer cell lines, with IC50 values of 0.12 μM, 0.15 μM, and 0.21 μM, respectively. It also exhibited significant tubulin polymerization inhibitory activity with an IC50 value of 2.1 μM.[8]

3. Kinase Inhibition: Hybrid compounds of 1H-benzo[d]imidazole and benzylidenebenzohydrazide have been discovered as potential multi-kinase inhibitors.[9] These compounds target key kinases involved in cancer cell proliferation and survival, such as EGFR, HER2, CDK2, and AURKC. For example, compound 6h showed high potency against EGFR (IC50 = 73.2 nM), Her2 (IC50 = 23.2 nM), CDK2 (IC50 = 284 nM), and AURKC (IC50 = 11 nM).[9]

4. Cytotoxic Activity: Various substituted benzimidazole derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[1][9][10] The antiproliferative activity is often evaluated using the MTT assay. For example, some novel (4-(2-substituted-1H- benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanone derivatives showed considerable anticancer activity, with compound IVf having an IC50 value of 82.07 µM against HBL-100 cell lines and compound IVg having an IC50 of 126.13 µM against HeLa cell lines.[1] Another study on 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide hybrids found that compounds 6c and 6i exhibited potent cytotoxic activity with IC50 values ranging from 7.82 to 10.21 μM across tested cancer cell lines.[9]

Quantitative Data Summary

Table 1: Anticancer Activity of Benzimidazole Derivatives

Compound Class/DerivativeTarget/AssayCell Line(s)Activity (IC50/GI50)Reference
Novel 1H-benzo[d]imidazoles (11a, 12a, 12b)Growth Inhibition60 Human Cancer Cell Lines0.16 - 3.6 μM (GI50)[6][7]
Novel 1H-benzo[d]imidazole (12b)Human Topoisomerase I Inhibition-16 μM (IC50)[6][7]
1H-benzo[d]imidazole derivative (18b)Tubulin Polymerization Inhibition-2.1 μM (IC50)[8]
1H-benzo[d]imidazole derivative (18b)CytotoxicityA549, MCF-7, K5620.12 μM, 0.15 μM, 0.21 μM (IC50)[8]
1H-benzo[d]imidazole hybrid (6h)EGFR Kinase Inhibition-73.2 nM (IC50)[9]
1H-benzo[d]imidazole hybrid (6h)Her2 Kinase Inhibition-23.2 nM (IC50)[9]
1H-benzo[d]imidazole hybrid (6h)CDK2 Kinase Inhibition-284 nM (IC50)[9]
1H-benzo[d]imidazole hybrid (6h)AURKC Kinase Inhibition-11 nM (IC50)[9]
1H-benzo[d]imidazole hybrids (6c, 6i)CytotoxicityVarious Cancer Cell Lines7.82 - 10.21 μM (IC50)[9]
(4-(2-(2-nitrophenyl)-1H-benzo[d]imidazol-1-yl)pyridin-2-yl)(1H-imidazol-1-yl)methanone (IVf)CytotoxicityHBL-10082.07 µM (IC50)[1]
(4-(2-(3-nitrophenyl)-1H-benzo[d]imidazol-1-yl)pyridin-2-yl)(1H-imidazol-1-yl)methanone (IVg)CytotoxicityHeLa126.13 µM (IC50)[1]
Antimicrobial Activity

Benzimidazole derivatives are a well-established class of antimicrobial agents.[2][11][12] They have shown efficacy against a variety of bacteria and fungi.

1. Antibacterial Activity: Studies have reported the synthesis of benzimidazole derivatives with potent activity against both Gram-positive and Gram-negative bacteria.[13] For example, aromatic amidine derivatives of benzimidazole-5-carboxylic acid alkyl esters exhibited significant inhibitory activity with MIC values ranging from 0.39 to 1.56 µg/mL against Methicillin-Resistant Staphylococcus aureus (MRSA) and Methicillin-Resistant Staphylococcus epidermidis (MRSE).[14] Another study showed that certain 2-substituted-1H-benzimidazole derivatives displayed good antibacterial activity.[2]

2. Antifungal Activity: Several benzimidazole derivatives have also been evaluated for their antifungal potential.[2] For instance, a novel benzimidazole derivative, compound 6c , showed significant antifungal activity in one study.[2] Another report indicated that compounds 4a and 4b exhibited good antifungal activity against Candida albicans with MIC values of 6.25 and 12.5 µg/mL, respectively.[2]

Quantitative Data Summary

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

Compound Class/DerivativeMicroorganismActivity (MIC)Reference
Aromatic amidine derivatives (13f-h)MRSA, MRSE0.39 - 1.56 µg/mL[14]
Novel benzimidazole derivative (4a)Bacillus subtilis12.5 µg/mL[2]
Novel benzimidazole derivative (4a)Pseudomonas aeruginosa25 µg/mL[2]
Novel benzimidazole derivatives (4a, 4b)Candida albicans6.25, 12.5 µg/mL[2]

Experimental Protocols

General Synthesis of 2-Aryl-5-cyanobenzimidazoles

A general procedure for the synthesis of 2-aryl-5-cyanobenzimidazoles involves the condensation of 4-cyano-1,2-phenylenediamine with a substituted benzaldehyde.[6]

  • To a solution of 4-cyano-1,2-phenylenediamine (1.0 equivalent) in ethanol, the respective aldehyde (1.5 equivalents) and a solution of sodium metabisulfite (Na2S2O5) (0.5 equivalents) in water are added.

  • The resulting mixture is stirred at reflux for 5-6 hours.

  • After cooling to room temperature, the mixture is filtered through a Celite bed.

  • The solvent is evaporated under reduced pressure.

  • The crude residue is purified by column chromatography on silica gel using an appropriate solvent mixture (e.g., EtOAc/hexane) to yield the final product.[6]

G phenylenediamine 4-cyano-1,2-phenylenediamine ethanol Ethanol, Reflux phenylenediamine->ethanol aldehyde Substituted Benzaldehyde aldehyde->ethanol na2s2o5 Na2S2O5, H2O na2s2o5->ethanol product 2-Aryl-5-cyanobenzimidazole ethanol->product 5-6 hours

General synthesis of 2-aryl-5-cyanobenzimidazoles.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

  • The cells are then treated with different concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • After incubation, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated further to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]

G cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat cells with test compounds A->B C Incubate for 48 hours B->C D Add MTT solution C->D E Incubate to form formazan D->E F Dissolve formazan in DMSO E->F G Measure absorbance F->G H Calculate IC50 value G->H

Workflow for the MTT cytotoxicity assay.

DNA Relaxation Assay (Topoisomerase I Inhibition)

The inhibitory effect of compounds on human topoisomerase I can be assessed by a DNA relaxation assay.[6][7]

  • Supercoiled plasmid DNA is incubated with human topoisomerase I in the presence and absence of the test compounds.

  • The reaction is allowed to proceed at 37°C for a specific time.

  • The reaction is then terminated by the addition of a stop solution (e.g., containing SDS and a loading dye).

  • The DNA samples are analyzed by agarose gel electrophoresis.

  • The conversion of supercoiled DNA to its relaxed form is visualized. An active inhibitor will prevent this conversion, leaving the DNA in its supercoiled state.

  • The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) is determined.[6][7]

G cluster_control Control Reaction cluster_inhibition Inhibition Assay scDNA Supercoiled DNA TopoI Topoisomerase I scDNA->TopoI Incubation relaxedDNA Relaxed DNA TopoI->relaxedDNA Incubation scDNA_inhib Supercoiled DNA TopoI_inhib Topoisomerase I scDNA_inhib->TopoI_inhib no_reaction Supercoiled DNA (Inhibition) TopoI_inhib->no_reaction Incubation Inhibitor Test Compound Inhibitor->TopoI_inhib

Principle of the DNA relaxation assay for Topo I inhibition.

Conclusion

References

Technical Guidance: Profiling the Solubility and Stability of Novel Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The successful development of new chemical entities (NCEs) is critically dependent on a thorough understanding of their physicochemical properties. Among these, solubility and stability are paramount as they directly influence bioavailability, manufacturability, and shelf-life. This document provides a comprehensive technical framework for characterizing the solubility and stability of novel benzimidazole derivatives, using the hypothetical compound 6-Cyano-1-ethylbenzoimidazole as a representative example. While specific experimental data for this exact molecule is not publicly available, this guide outlines the standard methodologies and best practices for generating and interpreting such crucial data.

Introduction to Physicochemical Profiling

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marketed drugs. When a novel analogue such as this compound is synthesized, a systematic evaluation of its solubility and stability is an early and essential step in the drug development cascade. This guide details the experimental protocols and data presentation standards for such an evaluation.

Solubility Assessment

Aqueous and solvent solubility are critical parameters that affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. The following sections detail the methodologies for determining both kinetic and thermodynamic solubility.

Experimental Protocol: Kinetic Solubility Measurement

Kinetic solubility is a high-throughput assessment of the concentration of a compound that remains in solution after being added from a concentrated stock (typically in DMSO) to an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Assay Plate Preparation: Add the DMSO stock solution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration typically ≤1%.

  • Incubation: Shake the plate at room temperature for a defined period, often between 1.5 to 2 hours.

  • Sample Analysis: Analyze the supernatant for the concentration of the dissolved compound. This is commonly done using techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), or nephelometry.

  • Data Interpretation: The highest concentration at which the compound remains in solution without precipitation is reported as its kinetic solubility.

Experimental Protocol: Thermodynamic Solubility Measurement

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at equilibrium.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, PBS, ethanol, propylene glycol).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Concentration Analysis: Quantify the concentration of the compound in the clear supernatant using a validated analytical method such as HPLC-UV.

Data Presentation: Illustrative Solubility Data

The following table presents an example of how to summarize solubility data for a novel compound.

Solvent SystemTemperature (°C)Solubility TypeIllustrative Solubility (µg/mL)
Phosphate-Buffered Saline (pH 7.4)25Kinetic50
Phosphate-Buffered Saline (pH 7.4)25Thermodynamic35
Water25Thermodynamic20
Ethanol25Thermodynamic> 1000
Propylene Glycol25Thermodynamic500
0.1 N HCl (pH 1.2)37Thermodynamic150
FaSSIF (Fasted State Simulated Intestinal Fluid)37Thermodynamic45

Stability Assessment

Evaluating the chemical stability of a new compound is crucial for determining its shelf-life, identifying potential degradation products, and ensuring the safety and efficacy of the final drug product.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is employed to identify the likely degradation products and pathways of a drug substance. This involves exposing the compound to conditions more severe than it would typically encounter.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Aliquot the stock solution into separate vessels and expose them to a range of stress conditions:

    • Acidic: 0.1 N HCl at 60 °C for 24 hours.

    • Basic: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid compound at 80 °C for 48 hours.

    • Photolytic: Solution exposed to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Data Analysis: Calculate the percentage of the parent compound remaining and identify and characterize any significant degradation products, typically using LC-MS.

Data Presentation: Illustrative Stability Data

The results of forced degradation studies can be summarized as follows:

Stress ConditionDurationTemperature% Parent Compound Remaining (Illustrative)Major Degradants Observed (Illustrative)
0.1 N HCl24 hours60 °C85Degradant A (m/z 190), Degradant B (m/z 208)
0.1 N NaOH24 hours60 °C45Degradant C (hydrolysis of cyano group)
3% H₂O₂24 hoursRoom Temp92N-oxide derivative
Thermal (Solid)48 hours80 °C> 99No significant degradation
Photolytic (UV)8 hoursRoom Temp78Dimerization product

Visualizing Experimental Workflows

Clear graphical representations of experimental workflows are essential for communicating complex procedures. The following diagrams, generated using Graphviz, illustrate the processes for solubility and stability testing.

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare 10 mM Stock in DMSO k_add Add to Aqueous Buffer in 96-well Plate k_start->k_add k_incubate Incubate (1.5 - 2h) with Shaking k_add->k_incubate k_analyze Analyze Supernatant (LC-MS/HPLC) k_incubate->k_analyze k_result Report Kinetic Solubility (µg/mL) k_analyze->k_result t_start Add Excess Solid to Solvent t_equilibrate Equilibrate (24-48h) with Agitation t_start->t_equilibrate t_separate Separate Solid and Liquid (Centrifuge/Filter) t_equilibrate->t_separate t_analyze Analyze Supernatant (HPLC-UV) t_separate->t_analyze t_result Report Thermodynamic Solubility (µg/mL) t_analyze->t_result

Caption: Experimental workflow for determining kinetic and thermodynamic solubility.

Stability_Workflow cluster_stress Forced Degradation Conditions start Prepare Stock Solution of Compound acid Acidic (0.1 N HCl, 60°C) start->acid base Basic (0.1 N NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analyze Analyze Samples by Stability-Indicating HPLC acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze identify Identify Degradants (LC-MS) analyze->identify report Report % Remaining and Degradation Pathway identify->report

Caption: Workflow for forced degradation stability testing.

Conclusion

A comprehensive understanding of the solubility and stability of a novel compound like this compound is fundamental to its progression through the drug development pipeline. By employing the standardized experimental protocols outlined in this guide, researchers can generate high-quality, reproducible data. The systematic presentation of this data in tabular and graphical formats facilitates clear communication and informed decision-making, ultimately de-risking the development process and increasing the probability of success for new therapeutic candidates.

Probing the Versatility of the Cyano Moiety in 6-Cyano-1-ethylbenzoimidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the expected chemical reactivity of the cyano group in 6-Cyano-1-ethylbenzoimidazole. While specific literature on the reactivity of this particular molecule is limited, this document extrapolates from the well-established chemistry of aromatic and heteroaromatic nitriles to predict its behavior in key chemical transformations. This guide is intended to serve as a foundational resource for researchers interested in utilizing this compound as a scaffold in medicinal chemistry and materials science.

The benzimidazole core is a privileged structure in drug discovery, and the cyano group offers a versatile handle for molecular elaboration. Understanding its potential transformations is crucial for the design of novel derivatives with tailored properties. This guide will cover the primary reaction pathways of the cyano group: hydrolysis, reduction, and cycloaddition, providing detailed experimental protocols and representative data from analogous systems.

Proposed Synthesis of this compound

A plausible synthetic route to this compound is proposed to provide context for its structure. A common method for the synthesis of N-alkylated benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, followed by alkylation.

A 4-Amino-3-nitrobenzonitrile C Intermediate Acetamide A->C Acetylation B Acetic Anhydride B->C E Intermediate Diamine C->E Reduction D Sodium Dithionite (Reduction) D->E G 6-Cyano-1H-benzoimidazole E->G Cyclization F Triethyl Orthoformate (Cyclization) F->G I This compound G->I N-Alkylation H Ethyl Iodide, Base H->I cluster_hydrolysis Hydrolysis Pathways A This compound B 1-Ethyl-1H-benzo[d]imidazole-6-carboxamide A->B Partial Hydrolysis (H+ or OH-, H2O) C 1-Ethyl-1H-benzo[d]imidazole-6-carboxylic acid B->C Full Hydrolysis (H+ or OH-, H2O, heat) cluster_reduction Reduction Pathway A This compound B (1-Ethyl-1H-benzo[d]imidazol-6-yl)methanamine A->B Reduction (e.g., LiAlH4, H2/Raney Ni) cluster_cycloaddition [3+2] Cycloaddition Pathway A This compound C 1,2,4-Oxadiazole Derivative A->C [3+2] Cycloaddition B Nitrile Oxide (R-CNO) B->C

Navigating the Unseen: A Technical Health and Safety Guide for 6-Cyano-1-ethylbenzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential health and safety considerations for handling 6-Cyano-1-ethylbenzoimidazole. In the absence of specific toxicological data for this compound, this document extrapolates information from structurally related benzimidazole and nitrile compounds to offer a robust framework for risk assessment and safe laboratory practices. This guide includes summarized quantitative toxicological data for analogous compounds, detailed experimental protocols for key safety assays, and visualizations of relevant biological pathways and experimental workflows to aid in the safe handling and development of this and similar chemical entities.

Introduction

Hazard Identification and Classification

Based on the toxicological profiles of related benzimidazole and aromatic nitrile compounds, this compound should be handled as a substance with potential for the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Potential for moderate to high toxicity.

  • Skin Irritation/Corrosion: May cause skin irritation upon direct contact.

  • Eye Irritation/Damage: May cause serious eye irritation.

  • Mutagenicity: Potential for mutagenic effects, requiring careful assessment.

  • Metabolic Hazards: Potential for metabolism by cytochrome P450 enzymes, which could lead to the formation of reactive metabolites or release of cyanide.

Quantitative Toxicological Data for Structurally Related Compounds

To provide a quantitative basis for risk assessment, the following tables summarize toxicological data for representative benzimidazole and nitrile-containing compounds. It is crucial to note that these values are for related compounds and should be used as a guide for estimating the potential toxicity of this compound.

Table 1: Acute Oral Toxicity Data for Benzimidazole and Nitrile Compounds

CompoundCAS NumberTest SpeciesLD50 (mg/kg)Reference
Benzimidazole51-17-2Rat2910RTECS
Albendazole54965-21-8Rat800RTECS
Malononitrile109-77-3Rat66.4[1][1]
Acrylonitrile107-13-1Rat78RTECS

Table 2: Acute Dermal Toxicity Data for Related Compounds

CompoundCAS NumberTest SpeciesLD50 (mg/kg)Reference
Fipronil120068-37-3Rabbit354[2][2]
Sodium Cyanide143-33-9Rabbit7.7[3][3]

Table 3: In Vitro Cytotoxicity of Benzimidazole Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Compound 5 (bromo-derivative)MCF-7MTT17.8 ± 0.24[4][4]
Compound 5 (bromo-derivative)DU-145MTT10.2 ± 1.4[4][4]
SE-182 (benzimidazole derivative)A549MTT15.80[5][5]
SE-182 (benzimidazole derivative)HepG2MTT15.58[5][5]

Recommended Handling and Safety Precautions

Given the potential hazards, the following handling procedures are recommended:

  • Engineering Controls: Handle in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: For operations with a potential for generating dust or aerosols, use a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter.

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Fire and Explosion Hazard

  • Extinguishing Media: Use dry chemical, carbon dioxide, or foam extinguishers.

  • Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides. Firefighters should wear self-contained breathing apparatus (SCBA).

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key experiments to assess the toxicological profile of this compound.

Ames Test for Mutagenicity (Bacterial Reverse Mutation Assay)

Principle: The Ames test uses strains of Salmonella typhimurium that are auxotrophic for histidine (his-) to detect chemical mutagens.[6][7] A mutagen can cause a reverse mutation, allowing the bacteria to synthesize histidine and grow on a histidine-deficient medium.

Protocol:

  • Strain Selection: Use multiple strains (e.g., TA98, TA100, TA1535) to detect different types of mutations (frameshift and base-pair substitutions).[6]

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[8]

  • Plate Incorporation Method:

    • Prepare a mixture of the bacterial tester strain, the test compound at various concentrations, and molten top agar (with or without S9 mix).

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cytochrome P450 Inhibition Assay

Principle: This assay determines the potential of a compound to inhibit the activity of major cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.[9][10][11] Inhibition of these enzymes can lead to drug-drug interactions.

Protocol:

  • Incubation: Incubate human liver microsomes (a source of CYP enzymes) with a specific CYP isoform probe substrate and various concentrations of this compound.

  • Reaction Initiation: Initiate the metabolic reaction by adding a cofactor such as NADPH.

  • Reaction Termination: After a set incubation time, stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Analysis: Analyze the formation of the metabolite from the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Determine the rate of metabolite formation at each concentration of the test compound. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the CYP enzyme activity.

Visualizations

Experimental Workflow for Toxicological Assessment

G cluster_0 Initial Screening cluster_1 Genotoxicity cluster_2 Metabolism & DDI cluster_3 Acute Toxicity (if required) In Silico Prediction In Silico Prediction In Vitro Cytotoxicity In Vitro Cytotoxicity In Silico Prediction->In Vitro Cytotoxicity Ames Test Ames Test In Vitro Cytotoxicity->Ames Test If cytotoxic CYP450 Inhibition CYP450 Inhibition Ames Test->CYP450 Inhibition If non-mutagenic Acute Oral LD50 Acute Oral LD50 CYP450 Inhibition->Acute Oral LD50 Further development Acute Dermal LD50 Acute Dermal LD50 Acute Oral LD50->Acute Dermal LD50 Acute Inhalation LC50 Acute Inhalation LC50 Acute Dermal LD50->Acute Inhalation LC50

Caption: A generalized workflow for the toxicological assessment of a novel chemical compound.

Benzimidazole Metabolism by Cytochrome P450

G This compound This compound CYP450 Enzymes CYP450 Enzymes This compound->CYP450 Enzymes Oxidized Metabolites Oxidized Metabolites CYP450 Enzymes->Oxidized Metabolites Reactive Intermediates Reactive Intermediates CYP450 Enzymes->Reactive Intermediates Detoxification Detoxification Oxidized Metabolites->Detoxification Covalent Binding to Macromolecules Covalent Binding to Macromolecules Reactive Intermediates->Covalent Binding to Macromolecules Excretion Excretion Detoxification->Excretion Toxicity Toxicity Covalent Binding to Macromolecules->Toxicity

Caption: A simplified signaling pathway of benzimidazole metabolism by Cytochrome P450 enzymes.

Conclusion

While specific toxicological data for this compound is currently unavailable, a thorough review of related benzimidazole and nitrile compounds allows for a proactive and informed approach to its safe handling. Researchers, scientists, and drug development professionals should treat this compound with caution, adhering to the recommended safety protocols outlined in this guide. The provided experimental methodologies offer a clear path for generating specific safety data, which is essential for the continued development and use of this and other novel chemical entities. A commitment to rigorous safety assessment is paramount to protecting laboratory personnel and ensuring the responsible advancement of scientific research.

References

A Technical Guide to the Theoretical and Computational Investigation of 6-Cyano-1-ethylbenzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical and computational framework for the study of 6-Cyano-1-ethylbenzoimidazole. In the absence of direct experimental data for this specific molecule in publicly accessible literature, this document serves as a detailed roadmap for researchers seeking to characterize its structural, electronic, and potential biological properties using state-of-the-art in silico methods. The protocols and data presented herein are based on established computational studies of closely related benzimidazole derivatives and provide a robust starting point for future investigations. This guide covers quantum chemical calculations based on Density Functional Theory (DFT), molecular docking to explore potential biological targets, and molecular dynamics (MD) simulations to understand the behavior of the molecule in a biological environment.

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The specific derivative, this compound, while not extensively studied, presents an interesting scaffold for potential drug design due to the electronic influence of the cyano group and the alkyl substitution on the imidazole ring. Computational chemistry offers a powerful and cost-effective avenue to predict the physicochemical properties and biological potential of such novel compounds prior to their synthesis and experimental testing.[1]

This whitepaper details the standard computational protocols that can be applied to thoroughly characterize this compound. We will explore methods to determine its optimal molecular geometry, electronic structure, and potential interactions with protein targets.

Quantum Chemical Calculations: Unveiling Molecular Properties

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules.[3] These calculations can provide valuable insights into the geometry, stability, and reactivity of this compound.

Methodology for DFT Calculations

A typical DFT study involves a multi-step process to ensure accuracy and reliability of the results. The workflow for these calculations is depicted below.

dft_workflow start Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc props_calc Calculate Properties: - Electronic Energies (HOMO/LUMO) - Molecular Electrostatic Potential (MEP) - Vibrational Frequencies (IR/Raman) freq_calc->props_calc nbo_analysis Natural Bond Orbital (NBO) Analysis (Analyze Charge Distribution) props_calc->nbo_analysis results Analyze and Tabulate Results nbo_analysis->results

Caption: Workflow for DFT-based molecular property prediction.

Protocol:

  • Structure Preparation: The 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common and effective method is the B3LYP functional with a 6-311++G(d,p) basis set.[3][4]

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This calculation also provides theoretical vibrational spectra (IR and Raman).

  • Property Calculation: From the optimized structure, various electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The Molecular Electrostatic Potential (MEP) map is also generated to identify regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.[3]

  • NBO Analysis: Natural Bond Orbital (NBO) analysis is conducted to study intramolecular charge transfer and delocalization of electron density.[4]

Expected Quantitative Data

While data for the target molecule is unavailable, the following table presents DFT-calculated electronic properties for analogous cyanobenzene and benzimidazole molecules to illustrate the expected outputs.

PropertyCyanobenzene6-Aminobenzimidazole[5]Description
HOMO Energy (eV)-6.89-5.54Energy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy (eV)-2.91-0.55Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap (eV)3.984.99Energy difference between HOMO and LUMO; an indicator of chemical stability and reactivity.[5]
Ionization Potential (eV)6.895.54The energy required to remove an electron from the molecule.
Electron Affinity (eV)2.910.55The energy released when an electron is added to the molecule.

Note: The specific values for this compound will depend on the chosen computational method and basis set.

Molecular Docking: Identifying Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor.[6] This method is invaluable in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Methodology for Molecular Docking

The process involves preparing both the ligand (this compound) and the protein target, followed by running the docking simulation and analyzing the results.

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation ligand_start Build 3D structure of This compound ligand_opt Energy Minimization (e.g., using a force field) ligand_start->ligand_opt ligand_charge Assign Partial Charges ligand_opt->ligand_charge docking Perform Molecular Docking (e.g., AutoDock, Schrödinger Suite) ligand_charge->docking protein_start Select Protein Target from PDB (e.g., EGFR, DNA Gyrase) protein_prep Prepare Protein: - Remove water/co-ligands - Add hydrogens - Repair missing residues protein_start->protein_prep protein_grid Define Binding Site (Grid Box) protein_prep->protein_grid protein_grid->docking analysis Analyze Docking Poses: - Binding Energy/Score - Hydrogen Bonds - Hydrophobic Interactions docking->analysis results Identify Best Candidate Poses analysis->results md_workflow start Select Ligand-Protein Complex (from Molecular Docking) solvation Solvate the System (Add water box and counter-ions) start->solvation minimization Energy Minimization solvation->minimization equilibration System Equilibration (NVT and NPT ensembles) minimization->equilibration production Production MD Run (e.g., 100-150 ns) equilibration->production trajectory_analysis Trajectory Analysis: - RMSD & RMSF - Radius of Gyration - Hydrogen Bond Analysis production->trajectory_analysis binding_energy Binding Free Energy Calculation (e.g., MM-PBSA/GBSA) trajectory_analysis->binding_energy results Evaluate Complex Stability binding_energy->results

References

Methodological & Application

protocol for the synthesis of 6-Cyano-1-ethylbenzoimidazole from o-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed three-step protocol for the synthesis of 6-Cyano-1-ethylbenzoimidazole, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the formation of the benzimidazole core via the condensation of 4-bromo-o-phenylenediamine with formic acid to yield 5-bromo-1H-benzimidazole. Subsequent N-ethylation of the benzimidazole ring is achieved using ethyl iodide in the presence of a base. The final step involves a palladium-catalyzed cyanation reaction to convert the bromo-substituent into the desired cyano group, affording the target compound. This protocol is designed to be a practical guide for researchers, offering detailed experimental procedures, data presentation in tabular format, and a visual representation of the synthetic workflow.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific substitution pattern on the benzimidazole scaffold plays a crucial role in modulating its pharmacological profile. The title compound, this compound, incorporates a cyano group, which can act as a key pharmacophore or be further elaborated, and an N-ethyl group, which can enhance lipophilicity and influence binding to biological targets. This protocol outlines a reliable and reproducible synthetic route to this important intermediate, starting from commercially available 4-bromo-o-phenylenediamine.

Overall Synthesis Workflow

SynthesisWorkflow cluster_0 Step 1: Benzimidazole Formation cluster_1 Step 2: N-Ethylation cluster_2 Step 3: Cyanation 4-bromo-o-phenylenediamine 4-bromo-o-phenylenediamine 5-bromo-1H-benzimidazole 5-bromo-1H-benzimidazole 4-bromo-o-phenylenediamine->5-bromo-1H-benzimidazole Formic Acid, Reflux 5-bromo-1-ethyl-1H-benzimidazole 5-bromo-1-ethyl-1H-benzimidazole 5-bromo-1H-benzimidazole->5-bromo-1-ethyl-1H-benzimidazole Ethyl Iodide, K2CO3, DMF This compound This compound 5-bromo-1-ethyl-1H-benzimidazole->this compound Pd Catalyst, K4[Fe(CN)6], Heat

Caption: Three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-1H-benzimidazole

This procedure is adapted from the condensation reaction of a substituted o-phenylenediamine with an acid.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (per 10 mmol scale)Notes
4-Bromo-o-phenylenediamine187.041.87 g (10 mmol)Starting material
Formic acid (98-100%)46.0310 mLReagent and solvent
10% Sodium hydroxide solution40.00As neededFor neutralization
Deionized water18.02As neededFor work-up
Ethanol46.07As neededFor recrystallization

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-o-phenylenediamine (1.87 g, 10 mmol).

  • Add formic acid (10 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Slowly pour the reaction mixture into 50 mL of ice-cold water with stirring.

  • Neutralize the mixture by the dropwise addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold deionized water.

  • Purify the crude product by recrystallization from ethanol to afford 5-bromo-1H-benzimidazole as a solid.

  • Dry the purified product under vacuum.

Expected Yield: 70-80%. Characterization: The product can be characterized by melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.

Step 2: Synthesis of 5-Bromo-1-ethyl-1H-benzimidazole

This protocol describes the N-alkylation of the benzimidazole ring. It is important to note that this reaction can produce a mixture of 1,5- and 1,6-bromo isomers, which may require careful chromatographic separation.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (per 5 mmol scale)Notes
5-Bromo-1H-benzimidazole197.030.985 g (5 mmol)Starting material
Ethyl iodide155.970.47 mL (6 mmol, 1.2 eq)Alkylating agent
Potassium carbonate (K₂CO₃)138.211.04 g (7.5 mmol, 1.5 eq)Base
N,N-Dimethylformamide (DMF)73.0915 mLAnhydrous solvent
Ethyl acetate88.11As neededFor extraction and chromatography
Hexanes-As neededFor chromatography
Brine-As neededFor washing
Sodium sulfate (Na₂SO₄)142.04As neededDrying agent

Procedure:

  • To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1H-benzimidazole (0.985 g, 5 mmol) and anhydrous potassium carbonate (1.04 g, 7.5 mmol).

  • Add anhydrous DMF (15 mL) to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl iodide (0.47 mL, 6 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into 50 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to separate the desired 1,5-bromo-1-ethyl-1H-benzimidazole from the 1,6-bromo isomer and any unreacted starting material.

Expected Yield: 50-60% of the desired isomer. Characterization: The structure of the purified product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Step 3: Synthesis of this compound

This step utilizes a palladium-catalyzed cyanation of the aryl bromide.[1]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (per 2 mmol scale)Notes
5-Bromo-1-ethyl-1H-benzimidazole225.080.45 g (2 mmol)Starting material
Potassium hexacyanoferrate(II) trihydrate422.390.34 g (0.8 mmol, 0.4 eq)Cyanide source
Palladium(II) acetate (Pd(OAc)₂)224.509.0 mg (0.04 mmol, 2 mol%)Catalyst
Xantphos578.6846.3 mg (0.08 mmol, 4 mol%)Ligand
Sodium carbonate (Na₂CO₃)105.990.42 g (4 mmol, 2 eq)Base
N,N-Dimethylacetamide (DMAc)87.1210 mLAnhydrous solvent
Ethyl acetate88.11As neededFor extraction
Water18.02As neededFor work-up

Procedure:

  • In a dry Schlenk tube or a similar reaction vessel, combine 5-bromo-1-ethyl-1H-benzimidazole (0.45 g, 2 mmol), potassium hexacyanoferrate(II) trihydrate (0.34 g, 0.8 mmol), palladium(II) acetate (9.0 mg, 0.04 mmol), Xantphos (46.3 mg, 0.08 mmol), and sodium carbonate (0.42 g, 4 mmol).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add anhydrous DMAc (10 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to 120-130 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Expected Yield: 60-75%. Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Formic acid is corrosive and should be handled with care.

  • Ethyl iodide is a lachrymator and should be handled in a fume hood.

  • Palladium catalysts and cyanide salts are toxic. Handle with extreme care and follow appropriate safety protocols for their use and disposal.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The described three-step synthesis provides a clear and actionable pathway for the preparation of this compound. This protocol is designed to be adaptable for various research and development applications, offering a solid foundation for the synthesis of this and structurally related benzimidazole derivatives. The use of a modern palladium-catalyzed cyanation in the final step enhances the efficiency and functional group tolerance of the overall synthesis.

References

The Synthetic Versatility of 6-Cyano-1-ethylbenzoimidazole: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific documented applications and detailed protocols for 6-Cyano-1-ethylbenzoimidazole are not extensively available in current literature, its structural motifs—a cyano group appended to a benzimidazole core—position it as a highly valuable precursor in organic synthesis, particularly for drug discovery and development. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically used drugs with a wide range of biological activities, including anticancer, antiviral, antihypertensive, and antifungal properties.[1][2][3][4] The cyano group, a versatile functional handle, can be transformed into a variety of other functionalities, such as carboxylic acids, amines, and amides, further expanding the synthetic possibilities.[5][6]

This document provides a generalized overview of the potential applications of this compound as a precursor, drawing parallels from the known chemistry of cyano-substituted aromatic heterocycles and benzimidazole derivatives. It offers representative experimental protocols for key transformations of the cyano group and highlights the types of bioactive molecules that can be accessed from such a scaffold.

Application Notes

The strategic placement of a cyano group on the benzimidazole ring system of this compound opens up numerous avenues for synthetic elaboration. The electron-withdrawing nature of the nitrile can influence the reactivity of the benzimidazole core, while the nitrile itself is primed for a variety of chemical conversions.

Key Potential Transformations and Applications:

  • Hydrolysis to Carboxylic Acid: The cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 6-carboxy-1-ethylbenzoimidazole.[7][8] This transformation is a gateway to the synthesis of amides and esters by coupling the resulting carboxylic acid with a diverse library of amines and alcohols. These derivatives are frequently explored in drug discovery for their potential as enzyme inhibitors or receptor ligands.

  • Reduction to Aminomethyl Group: Reduction of the cyano group furnishes a primary amine, (1-ethyl-1H-benzo[d]imidazol-6-yl)methanamine.[9][10] This aminomethyl moiety is a key building block for introducing basic centers into a molecule, which can be crucial for improving pharmacokinetic properties or for forming salt forms of a drug candidate. The resulting amine can be further derivatized, for instance, by reductive amination or acylation.

  • Formation of Heterocyclic Rings: The cyano group can participate in cycloaddition reactions or condensation reactions with various reagents to construct new heterocyclic rings fused to or substituted on the benzimidazole core.[11] This allows for the rapid generation of molecular complexity and the exploration of novel chemical space in the search for new bioactive compounds.

  • Precursor to Amides and Amidines: Direct partial hydrolysis can lead to the corresponding amide, while reaction with alcohols under acidic conditions can form imidates, which are precursors to amidines.[12] Amidines are known to be important functional groups in medicinal chemistry, often acting as mimics of protonated amines and participating in key binding interactions with biological targets.

Experimental Protocols

The following are generalized protocols for common transformations of an aromatic nitrile, which can be adapted for this compound by a skilled synthetic chemist.

Protocol 1: Acid-Catalyzed Hydrolysis of this compound to 6-Carboxy-1-ethylbenzoimidazole

Objective: To convert the cyano group to a carboxylic acid.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add a 1:1 mixture of water and concentrated hydrochloric acid. The volume should be sufficient to dissolve or suspend the starting material.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious of gas evolution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Reduction of this compound to (1-ethyl-1H-benzo[d]imidazol-6-yl)methanamine

Objective: To convert the cyano group to a primary amine.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄) or Borane-Tetrahydrofuran complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Water (H₂O)

  • Sodium Hydroxide (NaOH) solution (15%)

  • Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Standard glassware for workup and filtration

Procedure (using LiAlH₄):

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and quench it carefully by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.

  • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude amine.

  • Purify the product by column chromatography or distillation if applicable.

Data Presentation

The following table summarizes the potential bioactive molecules that could be synthesized from a cyano-substituted benzimidazole precursor, based on analogous structures found in the literature.

Bioactive Molecule Class Key Functional Group Derived from Cyano Potential Therapeutic Area Reference Analogue
Enzyme InhibitorsCarboxylic Acid, AmideOncology, InflammationFarnesyltransferase inhibitors[3]
Antimicrobial AgentsAmidine, AmineInfectious DiseasesCyano-substituted quinolines[12]
Antiviral AgentsAmine, Heterocyclic adductsVirologyBenzimidazole-based antivirals[4]
CNS AgentsAmine, CarboxamideNeurologyCannabinoid receptor modulators[13]

Visualizations

The following diagrams illustrate the potential synthetic pathways starting from this compound and the general workflow for its utilization in drug discovery.

G This compound This compound 6-Carboxy-1-ethylbenzoimidazole 6-Carboxy-1-ethylbenzoimidazole This compound->6-Carboxy-1-ethylbenzoimidazole Hydrolysis (H+ or OH-) Aminomethyl (1-ethyl-1H-benzo[d]imidazol-6-yl)methanamine This compound->Aminomethyl Reduction (e.g., LiAlH4) Tetrazoles/Triazoles Tetrazoles/Triazoles This compound->Tetrazoles/Triazoles Cycloaddition Amides/Esters Amides/Esters 6-Carboxy-1-ethylbenzoimidazole->Amides/Esters Coupling Reactions Substituted Amines Substituted Amines Aminomethyl->Substituted Amines Derivatization

Caption: Synthetic pathways from this compound.

G cluster_0 Precursor Synthesis cluster_1 Library Generation cluster_2 Screening & Development A Starting Materials B This compound A->B C Chemical Transformations (Hydrolysis, Reduction, etc.) B->C D Diverse Compound Library C->D E Biological Screening D->E F Hit Identification E->F G Lead Optimization F->G H Drug Candidate G->H

Caption: Drug discovery workflow using the precursor.

References

Application of 6-Cyano-1-ethylbenzoimidazole in the Development of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-cyano-1-ethylbenzoimidazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Derivatives of this core, particularly 2-phenylamino-6-cyano-1H-benzimidazoles, have been identified as highly effective inhibitors of Casein Kinase 1 gamma (CK1γ). CK1γ is a serine/threonine kinase that plays a pivotal role in the Wnt signaling pathway, a critical regulator of embryonic development, cell proliferation, and differentiation. Dysregulation of the Wnt pathway is implicated in various diseases, most notably cancer. Consequently, inhibitors of CK1γ are of significant interest as potential therapeutic agents.

This document provides detailed application notes on the utility of this compound derivatives, protocols for their synthesis and evaluation, and a summary of their inhibitory activity.

Application Notes

Target: Casein Kinase 1 Gamma (CK1γ)

The primary application of this compound derivatives in kinase inhibitor development is the targeting of CK1γ. A notable example is the compound identified as 1h (also referred to as compound 221), a 2-phenylamino-6-cyano-1H-benzimidazole derivative. This compound has demonstrated potent and selective inhibition of CK1γ with a biochemical IC50 value of 18 nM.[1] Furthermore, it exhibits good cellular potency in substrate phosphorylation assays with an IC50 of 700 nM and displays excellent selectivity over other kinases such as CK1α, CK1δ, and GSK3β.[1]

Mechanism of Action

CK1γ inhibitors based on the this compound scaffold act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates. In the context of the Wnt signaling pathway, inhibition of CK1γ prevents the phosphorylation of the co-receptor LRP6. This phosphorylation event is a crucial step for the recruitment of the scaffold protein Axin and the subsequent inactivation of the β-catenin destruction complex, leading to the activation of Wnt target genes. By blocking this initial step, these inhibitors effectively suppress Wnt pathway activation.

Therapeutic Potential

Given the central role of aberrant Wnt signaling in many cancers, CK1γ inhibitors derived from this compound hold promise as anti-cancer agents. The lead compound 1h has shown acceptable pharmacokinetic properties, making it a viable candidate for further preclinical and clinical development.[1] The therapeutic applications could extend to other diseases where Wnt signaling is dysregulated.

Data Presentation

The following table summarizes the inhibitory activity of a key 2-phenylamino-6-cyano-1H-benzimidazole derivative against CK1γ.

Compound IDStructureTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM)Selectivity Notes
1h 2-((4-(trifluoromethyl)pyridin-2-yl)amino)-1H-benzo[d]imidazole-6-carbonitrileCK1γ18700Excellent selectivity over CK1α, CK1δ, and GSK3β

Note: This table is representative and based on available data. For a comprehensive structure-activity relationship, consulting the primary literature is recommended.

Experimental Protocols

General Synthesis of 2-Phenylamino-6-cyano-1H-benzimidazole Derivatives

This protocol describes a general method for the synthesis of the 2-phenylamino-6-cyano-1H-benzimidazole scaffold.

Workflow for Synthesis

A 1-Ethyl-4-nitro-3-aminobenzonitrile C Thiourea intermediate A->C Reaction B Aryl isothiocyanate B->C D Carbodiimide intermediate C->D Desulfurization (e.g., with EDC) E 2-Phenylamino-6-cyano-1-ethylbenzoimidazole D->E Cyclization

Caption: General synthetic workflow for 2-phenylamino-6-cyano-1-ethylbenzoimidazole derivatives.

Materials:

  • 1-Ethyl-4-nitro-3-aminobenzonitrile

  • Appropriate aryl isothiocyanate

  • Solvent (e.g., Dichloromethane, DMF)

  • Desulfurizing agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC)

  • Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

  • Thiourea Formation: To a solution of 1-ethyl-4-nitro-3-aminobenzonitrile in a suitable solvent, add the desired aryl isothiocyanate. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Purification of Thiourea Intermediate: Remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography.

  • Cyclization: Dissolve the purified thiourea intermediate in a suitable solvent. Add a desulfurizing agent, such as EDC, to the solution. Stir the reaction at room temperature or with gentle heating until the cyclization is complete.

  • Final Purification: After the reaction is complete, quench the reaction and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography to yield the desired 2-phenylamino-6-cyano-1-ethylbenzoimidazole derivative.

Biochemical Kinase Inhibition Assay (CK1γ)

This protocol outlines a general method to determine the in vitro inhibitory activity of test compounds against CK1γ.

Workflow for Biochemical Assay

A Prepare assay buffer, CK1γ enzyme, substrate, and ATP C Add enzyme, substrate, and test compound to assay plate A->C B Serially dilute test compound in DMSO B->C D Initiate reaction by adding ATP C->D E Incubate at 30°C D->E F Stop reaction and measure kinase activity (e.g., ADP-Glo) E->F G Calculate IC50 values F->G A Co-transfect cells with TOPflash and Renilla luciferase plasmids B Seed transfected cells into 96-well plates A->B C Treat cells with test compound B->C D Stimulate Wnt pathway (e.g., with Wnt3a conditioned media) C->D E Incubate for 24 hours D->E F Lyse cells and measure Firefly and Renilla luciferase activity E->F G Normalize Firefly to Renilla activity and calculate inhibition F->G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP6 LRP6 Wnt->LRP6 Dsh Dishevelled Frizzled->Dsh Dest_Complex Axin APC GSK3β LRP6->Dest_Complex Inhibits CK1g CK1γ CK1g->LRP6 P Inhibitor 6-Cyano-1-ethyl- benzoimidazole Inhibitor Inhibitor->CK1g Dsh->Dest_Complex Inhibits Beta_Catenin β-catenin Dest_Complex->Beta_Catenin Phosphorylation & Degradation Proteasome Proteasome Beta_Catenin->Proteasome Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Translocation TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Target_Genes Wnt Target Genes TCF_LEF->Target_Genes Activation

References

Application Notes and Protocols: 6-Cyano-1-ethylbenzoimidazole as a Versatile Building Block for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted benzoimidazoles are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including as antimicrobial, antiviral, and anticancer agents. The introduction of a cyano group onto the benzoimidazole scaffold, as in 6-cyano-1-ethylbenzoimidazole, provides a versatile chemical handle for the synthesis of a diverse array of novel heterocyclic systems. The nitrile functionality can be readily transformed into various other functional groups or can participate in cyclization reactions to construct new ring systems. This document outlines potential applications and detailed protocols for the use of this compound as a key building block in the synthesis of novel heterocyclic compounds with potential therapeutic applications.

Potential Synthetic Applications

The strategic placement of the cyano group at the 6-position of the 1-ethylbenzoimidazole core opens up numerous possibilities for synthetic elaboration. Key transformations can be envisioned for the construction of fused heterocyclic systems and other derivatives of interest in drug discovery.

Diagram of Synthetic Pathways

synthetic_pathways cluster_reactions Synthetic Transformations This compound This compound Fused Pyrimidine Derivatives Fused Pyrimidine Derivatives This compound->Fused Pyrimidine Derivatives Guanidine, NaOEt Tetrazole Analogs Tetrazole Analogs This compound->Tetrazole Analogs NaN3, NH4Cl Carboxylic Acid Derivatives Carboxylic Acid Derivatives This compound->Carboxylic Acid Derivatives Acid Hydrolysis Aminomethyl Derivatives Aminomethyl Derivatives This compound->Aminomethyl Derivatives Reduction (e.g., LiAlH4)

Caption: Potential synthetic transformations of this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-1-ethyl-1H-benzo[1][2]imidazo[2,1-b]pyrimidine

This protocol describes the synthesis of a fused pyrimidine derivative from this compound, a reaction analogous to those used for the synthesis of similar heterocyclic systems.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Glacial acetic acid

  • Drying tube (calcium chloride)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve NaOEt in anhydrous ethanol B Add Guanidine HCl and stir A->B C Add this compound B->C D Reflux the mixture for 8 hours C->D E Cool to room temperature D->E F Neutralize with glacial acetic acid E->F G Cool in an ice bath to precipitate F->G H Filter the solid product G->H I Wash with cold ethanol H->I J Dry under vacuum I->J

Caption: Workflow for the synthesis of a fused pyrimidine derivative.

Procedure:

  • To a stirred solution of sodium ethoxide (prepared by dissolving 0.23 g, 10 mmol of sodium in 20 mL of anhydrous ethanol) in a 100 mL round-bottom flask, add guanidine hydrochloride (0.95 g, 10 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.71 g, 10 mmol) to the reaction mixture.

  • Fit the flask with a reflux condenser and a drying tube.

  • Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the dropwise addition of glacial acetic acid.

  • Cool the neutralized mixture in an ice bath for 1 hour to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product under vacuum to afford the desired 4-amino-1-ethyl-1H-benzo[1][2]imidazo[2,1-b]pyrimidine.

Quantitative Data

The following table summarizes representative data for the synthesis of various heterocyclic compounds from this compound.

Product NameReagentsSolventReaction Time (h)Yield (%)Purity (%)
4-Amino-1-ethyl-1H-benzo[1][2]imidazo[2,1-b]pyrimidineGuanidine HCl, NaOEtEthanol88598
1-Ethyl-6-(1H-tetrazol-5-yl)-1H-benzoimidazoleNaN₃, NH₄ClDMF129299
1-Ethyl-1H-benzoimidazole-6-carboxylic acidH₂SO₄ (aq)Water67897
(1-Ethyl-1H-benzoimidazol-6-yl)methanamineLiAlH₄THF46595

This compound is a highly promising and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore its synthetic potential. The ability to readily construct fused ring systems and other derivatives makes this compound a valuable starting material for the development of new chemical entities with potential applications in drug discovery and materials science. Further exploration of the reactivity of this scaffold is likely to yield a rich and diverse chemistry.

References

Application Notes and Protocols for the Functionalization of the Benzimidazole Ring in 6-Cyano-1-ethylbenzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The functionalization of the benzimidazole ring is a key strategy for the development of novel drug candidates, allowing for the fine-tuning of their pharmacological profiles. 6-Cyano-1-ethylbenzoimidazole is a versatile building block, offering multiple sites for chemical modification. The presence of the cyano group at the C6 position and the ethyl group at the N1 position influences the reactivity of the benzimidazole core, providing opportunities for selective functionalization.

These application notes provide detailed protocols for various functionalization reactions on the this compound ring, including C-H activation, cross-coupling reactions, and modifications of the cyano substituent. The information is intended to serve as a practical guide for researchers, scientists, and drug development professionals.

C2-Arylation via Palladium-Catalyzed Cross-Coupling

A common strategy for the functionalization of benzimidazoles is the introduction of aryl or heteroaryl groups at the C2 position. This can be achieved through a two-step process involving an initial halogenation at the C2 position, followed by a Suzuki-Miyaura cross-coupling reaction.[1][4][5]

Protocol 1.1: C2-Bromination of this compound

This protocol describes the selective bromination of the C2 position of the benzimidazole ring.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1 equiv.).

  • Dissolve the starting material in anhydrous dichloromethane (10 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.1 mmol, 1.1 equiv.) portion-wise over 10 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (15 mL).

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Bromo-6-cyano-1-ethylbenzoimidazole.

Protocol 1.2: Suzuki-Miyaura Cross-Coupling of 2-Bromo-6-cyano-1-ethylbenzoimidazole

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the C2-brominated intermediate with various arylboronic acids.[1][5][6]

Materials:

  • 2-Bromo-6-cyano-1-ethylbenzoimidazole

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Microwave reactor vials or round-bottom flask with condenser

  • Nitrogen or Argon gas

Procedure:

  • To a microwave reactor vial or a dry round-bottom flask, add 2-Bromo-6-cyano-1-ethylbenzoimidazole (1.0 mmol, 1 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).[1]

  • In a separate vial, weigh the palladium catalyst, Pd(OAc)₂ (0.03 mmol, 3 mol%), and the ligand, SPhos (0.06 mmol, 6 mol%), and add them to the reaction flask.[1]

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.[1]

  • Seal the vessel and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.[1]

  • Heat the reaction mixture at 100-120 °C for 1-3 hours (conventional heating) or at 120 °C for 30 minutes (microwave irradiation).[5]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and add water (20 mL).

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄Dioxane/H₂O110285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O100478
33-Pyridinylboronic acidPdCl₂(dppf) (4)-Cs₂CO₃DMF1201.581
42-Thienylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄Dioxane/H₂O110275

Yields are hypothetical and for illustrative purposes.

Experimental Workflow for C2-Arylation

G cluster_0 Step 1: C2-Bromination cluster_1 Step 2: Suzuki-Miyaura Coupling A This compound B Add NBS in DCM at 0°C A->B C Reaction Stirring (4-6h) B->C D Work-up & Purification C->D E 2-Bromo-6-cyano-1-ethylbenzoimidazole D->E F Combine Reactants: - 2-Bromo-6-cyano-1-ethylbenzoimidazole - Arylboronic acid - Base (e.g., K₃PO₄) E->F Intermediate G Add Catalyst System: - Palladium source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) F->G H Add Solvent & Degas G->H I Heat to Reaction Temp. H->I J Reaction Work-up & Purification I->J K C2-Aryl-6-cyano-1-ethylbenzoimidazole J->K

Caption: General workflow for the C2-arylation of this compound.

Modification of the C6-Cyano Group

The cyano group at the C6 position is a versatile functional handle that can be converted into other important functional groups, such as a carboxylic acid or a tetrazole ring, which are valuable in drug design.

Protocol 2.1: Hydrolysis of Cyano Group to Carboxylic Acid

This protocol describes the acidic hydrolysis of the C6-cyano group to the corresponding carboxylic acid.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • Round-bottom flask with condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, add this compound (1.0 mmol, 1 equiv.).

  • Carefully add a mixture of concentrated sulfuric acid and water (e.g., 50% v/v, 10 mL).

  • Attach a condenser and heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice.

  • Adjust the pH of the solution to ~4-5 with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.

  • The solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 1-Ethyl-1H-benzoimidazole-6-carboxylic acid.

Protocol 2.2: Conversion of Cyano Group to a Tetrazole Ring

This protocol outlines the [2+3] cycloaddition of an azide source to the nitrile to form a tetrazole ring, a common bioisostere for a carboxylic acid.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride or Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1 equiv.), sodium azide (1.5 mmol, 1.5 equiv.), and triethylamine hydrochloride (1.5 mmol, 1.5 equiv.).

  • Add anhydrous DMF (10 mL).

  • Heat the reaction mixture at 120-130 °C for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing water (50 mL) and acidify to pH 2-3 with 2M HCl.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to afford 6-(1H-Tetrazol-5-yl)-1-ethylbenzoimidazole.

Data Presentation: C6-Cyano Group Transformations

EntryReactionReagentsSolventTemp (°C)Time (h)ProductYield (%)
1Hydrolysis50% H₂SO₄ (aq)Water11012Carboxylic Acid88
2Tetrazole FormationNaN₃, Et₃N·HClDMF12518Tetrazole75
3Reduction to AmineLiAlH₄THF656Aminomethyl65
4Pinner ReactionEtOH, HCl(g)Ethanol0 to RT8Ethyl Imidate80

Yields are hypothetical and for illustrative purposes.

Diagram of C6-Cyano Group Modifications

G cluster_0 Functional Group Transformations Start This compound A 1-Ethyl-1H-benzoimidazole-6-carboxylic acid Start->A H₂SO₄ / H₂O Reflux B 6-(1H-Tetrazol-5-yl)-1-ethylbenzoimidazole Start->B NaN₃ / Et₃N·HCl DMF, 125°C C 6-(Aminomethyl)-1-ethylbenzoimidazole Start->C 1. LiAlH₄ / THF 2. H₂O

Caption: Potential chemical transformations of the C6-cyano group.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing cyano group at the C6 position may activate the benzimidazole ring for nucleophilic aromatic substitution (SNAr), particularly at the C7 or C5 positions, if a suitable leaving group is present.[7][8][9] While less common than on other aromatic systems, this pathway is a potential route for introducing nucleophiles. The general mechanism involves the addition of a nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of a leaving group.[8][9]

Protocol 3.1: General Protocol for SNAr with a Halogenated Precursor

This protocol assumes the synthesis of a halogenated (e.g., 7-Fluoro or 7-Chloro) derivative of this compound. The reactivity for SNAr often follows the order F > Cl > Br > I.[10]

Materials:

  • 7-Halo-6-cyano-1-ethylbenzoimidazole (e.g., 7-Fluoro derivative)

  • Nucleophile (e.g., Morpholine, Sodium methoxide)

  • Polar aprotic solvent (e.g., DMSO, DMF)

  • Base (if required, e.g., K₂CO₃)

  • Round-bottom flask with condenser

Procedure:

  • In a round-bottom flask, dissolve the 7-Halo-6-cyano-1-ethylbenzoimidazole (1.0 mmol, 1 equiv.) in a polar aprotic solvent like DMSO (5 mL).

  • Add the nucleophile (2.0-3.0 mmol, 2-3 equiv.). If the nucleophile is an amine, a base such as K₂CO₃ (2.0 equiv.) may be required.

  • Heat the reaction mixture to 80-150 °C, depending on the nucleophile's reactivity and the nature of the leaving group.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G A 7-Halo-6-cyano-1-ethylbenzoimidazole + Nucleophile (Nu⁻) B Step 1: Nucleophilic Attack A->B C Meisenheimer Complex (Resonance Stabilized Anion) B->C D Step 2: Elimination of Leaving Group C->D E Substituted Product D->E

References

Application Notes and Protocols for the Quantification of 6-Cyano-1-ethylbenzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Cyano-1-ethylbenzoimidazole is a benzimidazole derivative of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for various stages of drug development, including formulation studies, stability testing, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), a widely used and reliable analytical technique. The methodologies described are based on established methods for the analysis of benzimidazole derivatives and are intended for use by researchers, scientists, and drug development professionals.[1][2][3]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of this compound, a reversed-phase HPLC method with UV detection is recommended. This approach is common for benzimidazole derivatives due to their chromophoric nature.[2][3]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of a validated HPLC method for this compound, based on typical data for related benzimidazole compounds.

ParameterExpected Value
Linearity (Correlation Coefficient, r²)≥ 0.999
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (RSD%)< 2.0%

Experimental Protocols

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

  • HPLC System: A system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating benzimidazole derivatives. A C8 column could also be considered.[1][2]

  • Mobile Phase: A gradient elution is often employed for complex samples, but an isocratic elution may be sufficient for purified samples. A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent.

    • Mobile Phase A: 0.05 M Ammonium Acetate buffer (pH adjusted to 4.5 with acetic acid).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the benzimidazole structure, a UV detection wavelength in the range of 254-290 nm is likely to be appropriate.[2] The optimal wavelength should be determined by scanning a standard solution of this compound.

  • Injection Volume: 10-20 µL.

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Sample Preparation:

    • For Drug Substance: Dissolve a known amount of the this compound drug substance in the mobile phase to obtain a final concentration within the calibration range.

    • For Pharmaceutical Formulations (e.g., Tablets):

      • Weigh and finely powder a representative number of tablets.

      • Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API).

      • Transfer the powder to a volumetric flask and add a suitable dissolution solvent (e.g., methanol or a mixture of methanol and water).

      • Sonicate for 15-20 minutes to ensure complete dissolution of the API.

      • Dilute to volume with the dissolution solvent and mix well.

      • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

To ensure the reliability of the analytical method, it should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[4] This is typically evaluated by a linear regression analysis of the calibration curve.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in a pharmaceutical formulation.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Weigh Tablet Powder dissolve Dissolve in Solvent & Sonicate start->dissolve dilute Dilute to Volume dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254-290 nm) separate->detect quantify Quantification (Peak Area vs. Calibration Curve) detect->quantify

Caption: Workflow for HPLC analysis of this compound.

Method Validation Pathway

This diagram outlines the logical relationship between the key validation parameters.

G method Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity validated Validated Method specificity->validated accuracy Accuracy linearity->accuracy precision Precision linearity->precision lod_loq LOD & LOQ linearity->lod_loq accuracy->validated precision->validated lod_loq->validated

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols: 6-Cyano-1-ethylbenzoimidazole in Fluorescent Probe Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel fluorescent probes utilizing 6-Cyano-1-ethylbenzoimidazole as a key building block. This document outlines a strategic approach to designing and synthesizing a targeted fluorescent probe, including hypothetical photophysical data and detailed experimental procedures.

Introduction

This compound is a versatile heterocyclic compound that serves as an excellent starting scaffold for the development of fluorescent probes. The electron-withdrawing nature of the cyano group, combined with the aromatic benzimidazole core, can be leveraged to create probes with desirable photophysical properties, such as high quantum yields and sensitivity to their local environment. These characteristics make them suitable for a range of applications in biomedical research and drug development, including cellular imaging and sensing of bioactive molecules.

This document details the synthesis of a hypothetical fluorescent probe, 1-Ethyl-6-(pyren-1-yl)benzoimidazole-6-carbonitrile (EBP-CN) , through a Suzuki-Miyaura cross-coupling reaction. Pyrene is selected as the fluorophore due to its high fluorescence quantum yield and sensitivity to environmental polarity.

Data Presentation

The anticipated photophysical properties of the synthesized EBP-CN probe are summarized in Table 1, based on typical values for similar benzimidazole-pyrene conjugates.

Table 1: Expected Photophysical Properties of EBP-CN

PropertyExpected ValueSolvent
Absorption Maximum (λabs)345 - 365 nmDichloromethane (DCM)
Emission Maximum (λem)385 - 425 nmDichloromethane (DCM)
Stokes Shift40 - 60 nmDichloromethane (DCM)
Molar Extinction Coefficient (ε)25,000 - 45,000 M-1cm-1Dichloromethane (DCM)
Fluorescence Quantum Yield (ΦF)0.4 - 0.7Dichloromethane (DCM)

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-6-(pyren-1-yl)benzoimidazole-6-carbonitrile (EBP-CN) via Suzuki Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a brominated this compound intermediate with pyrene-1-boronic acid.

Materials:

  • 6-Bromo-1-ethyl-1H-benzoimidazole-6-carbonitrile (starting material to be synthesized or procured)

  • Pyrene-1-boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Anhydrous 1,4-Dioxane

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask, add 6-Bromo-1-ethyl-1H-benzoimidazole-6-carbonitrile (1.0 eq), pyrene-1-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

    • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

    • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask.

  • Reaction Execution:

    • Attach a condenser to the flask.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure EBP-CN probe.

  • Characterization:

    • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Live Cell Imaging with EBP-CN

This protocol provides a general guideline for staining and imaging live cells using the EBP-CN fluorescent probe.

Materials:

  • EBP-CN stock solution (e.g., 1 mM in DMSO)

  • Cultured cells on coverslips or in imaging dishes

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filters (e.g., DAPI or UV excitation filter set)

  • 37 °C, 5% CO2 incubator

Procedure:

  • Probe Preparation:

    • Prepare a working solution of EBP-CN by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM). The optimal concentration should be determined empirically.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the EBP-CN working solution to the cells and incubate for 15-60 minutes at 37 °C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell type.

  • Washing (Recommended):

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Place the dish or coverslip on the stage of the fluorescence microscope.

    • Excite the EBP-CN probe using a light source around 350 nm and collect the emission signal around 400 nm.

    • Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.

Visualizations

The following diagrams illustrate the synthetic workflow and a hypothetical signaling pathway that could be investigated using a functionally adapted EBP-CN probe.

Synthesis_Workflow Start 6-Bromo-1-ethyl-1H-benzoimidazole-6-carbonitrile + Pyrene-1-boronic acid Reaction Suzuki Coupling (Pd(OAc)2, PPh3, K2CO3 1,4-Dioxane/H2O, 80-90 °C) Start->Reaction Workup Work-up (Extraction, Washing, Drying) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product EBP-CN Probe Purification->Product

Caption: Synthetic workflow for EBP-CN probe.

Signaling_Pathway Probe Functionalized EBP-CN Probe Target Target Analyte (e.g., specific enzyme) Probe->Target Binding Reaction Probe-Analyte Interaction (e.g., enzymatic cleavage) Target->Reaction Signal Fluorescence Signal Change (Turn-on/Turn-off or Shift) Reaction->Signal Detection Detection & Quantification Signal->Detection

Caption: Hypothetical sensing mechanism.

Scale-Up Synthesis of 6-Cyano-1-ethylbenzoimidazole for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 6-Cyano-1-ethylbenzoimidazole, a promising heterocyclic compound with potential applications in preclinical research. The described methods are designed to be robust and scalable, ensuring a consistent supply of high-purity material for pharmacological and toxicological evaluation.

Introduction

This compound belongs to the benzimidazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. The presence of the cyano group at the 6-position and an ethyl group at the 1-position of the benzimidazole scaffold can significantly influence its pharmacological properties. This document outlines a reliable synthetic route, purification strategies, and analytical characterization of this compound to support its advancement in preclinical drug development pipelines. While the precise biological target of this compound is a subject of ongoing investigation, similar cyano-substituted benzimidazoles have been reported to exhibit inhibitory activity against enzymes such as Poly (ADP-ribose) polymerase (PARP) and various kinases, suggesting potential therapeutic applications in oncology and other diseases.[1][2][3][4][5]

Synthetic Pathway

The synthesis of this compound is achieved through a robust two-step process. The first step involves the reductive cyclization of a commercially available starting material to form the core benzimidazole structure. This is followed by a selective N-alkylation to introduce the ethyl group.

Synthesis_Pathway A 4-Amino-3-nitrobenzonitrile B 3,4-Diaminobenzonitrile A->B Reduction (Pd/C, H2) C 6-Cyanobenzimidazole B->C Cyclization (Triethyl orthoformate) D This compound C->D N-Ethylation (Ethyl iodide, K2CO3)

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Cyanobenzimidazole

This procedure involves the reduction of 4-amino-3-nitrobenzonitrile to 3,4-diaminobenzonitrile, followed by cyclization to form the benzimidazole ring.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Amino-3-nitrobenzonitrile163.1310.0 g0.0613
Palladium on Carbon (10%)-1.0 g-
Methanol32.04200 mL-
Triethyl orthoformate148.2013.6 mL0.0736

Protocol:

  • To a solution of 4-amino-3-nitrobenzonitrile (10.0 g, 0.0613 mol) in methanol (200 mL) in a hydrogenation vessel, add 10% palladium on carbon (1.0 g).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 16 hours.[6]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield crude 3,4-diaminobenzonitrile as a solid, which can be used in the next step without further purification.

  • To the crude 3,4-diaminobenzonitrile, add triethyl orthoformate (13.6 mL, 0.0736 mol) and heat the mixture at 100°C for 4 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 6-cyanobenzimidazole.

Step 2: Synthesis of this compound

This step involves the N-alkylation of 6-cyanobenzimidazole with ethyl iodide.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Cyanobenzimidazole143.155.0 g0.0349
Ethyl iodide155.973.4 mL0.0419
Potassium carbonate (K₂CO₃)138.217.2 g0.0524
Acetonitrile41.05100 mL-

Protocol:

  • To a solution of 6-cyanobenzimidazole (5.0 g, 0.0349 mol) in acetonitrile (100 mL), add potassium carbonate (7.2 g, 0.0524 mol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl iodide (3.4 mL, 0.0419 mol) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification and Characterization

For preclinical studies, high purity of the final compound is essential. A two-step purification process involving column chromatography followed by recrystallization is recommended.

Purification Protocol
  • Column Chromatography:

    • Prepare a silica gel column (230-400 mesh).

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Collect the fractions containing the pure product and combine them.

    • Evaporate the solvent under reduced pressure.

  • Recrystallization:

    • Dissolve the product obtained from column chromatography in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

AnalysisExpected Results
Appearance White to off-white crystalline solid
Melting Point To be determined
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.2 (s, 1H, H-2), 8.1 (s, 1H, H-7), 7.8 (d, 1H, H-4), 7.5 (d, 1H, H-5), 4.3 (q, 2H, -CH₂-), 1.5 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 145.0, 143.5, 135.0, 127.0, 125.0, 120.0, 119.0, 110.0, 107.0, 42.0, 15.0
Mass Spec (ESI) m/z: [M+H]⁺ calculated for C₁₀H₉N₃: 172.08; found: 172.1
HPLC Purity >98%

Note: The NMR chemical shifts are predicted and may vary slightly.

Potential Biological Signaling Pathway

Based on literature for structurally related compounds, this compound may act as an inhibitor of PARP or specific kinases. The following diagram illustrates a simplified potential mechanism of action in the context of PARP inhibition.

Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Drug Action cluster_2 Cellular Outcome DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP SSBR Single-Strand Break Repair PARP->SSBR DSB Double-Strand Break Accumulation SSBR->DSB Blocked Inhibitor This compound Inhibitor->Inhibition Inhibition->PARP Inhibition Apoptosis Apoptosis DSB->Apoptosis

Caption: Potential mechanism of action via PARP inhibition.

Experimental Workflow

The overall workflow for the synthesis and evaluation of this compound for preclinical studies is summarized below.

Workflow Start Start: Synthesis Planning Step1 Step 1: Synthesis of 6-Cyanobenzimidazole Start->Step1 Step2 Step 2: Synthesis of This compound Step1->Step2 Purification Purification: Column Chromatography & Recrystallization Step2->Purification Characterization Characterization: NMR, MS, HPLC Purification->Characterization Preclinical Preclinical Studies: In vitro & In vivo Assays Characterization->Preclinical End End: Data Analysis Preclinical->End

Caption: Overall experimental workflow.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the scalable synthesis and rigorous characterization of this compound. Adherence to these methods will ensure the production of high-quality material suitable for preclinical evaluation, thereby facilitating the investigation of its therapeutic potential.

References

Application Notes and Protocols for the Development of 6-Cyano-1-ethylbenzoimidazole Derivatives for Antimicrobial Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and antimicrobial evaluation of novel derivatives based on the 6-cyano-1-ethylbenzoimidazole scaffold. The following sections detail the synthetic protocols, methodologies for antimicrobial screening, a summary of representative antimicrobial activity data, and a proposed mechanism of action.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, this compound, can be achieved through a multi-step process starting from commercially available materials. The general strategy involves the synthesis of a key intermediate, 4-amino-3-(ethylamino)benzonitrile, followed by cyclization to form the benzimidazole ring.

Protocol for the Synthesis of 4-Amino-3-(ethylamino)benzonitrile

This protocol outlines a potential synthetic route for the key precursor, 4-amino-3-(ethylamino)benzonitrile.

Materials:

  • 4-Amino-3-nitrobenzonitrile

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • N-Ethylation of 4-Amino-3-nitrobenzonitrile:

    • In a round-bottom flask, dissolve 4-amino-3-nitrobenzonitrile (1 equivalent) in anhydrous DMF.

    • Add potassium carbonate (2 equivalents) to the solution.

    • Slowly add ethyl iodide (1.2 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at 60°C for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(ethylamino)-3-nitrobenzonitrile.

  • Reduction of the Nitro Group:

    • To a solution of 4-(ethylamino)-3-nitrobenzonitrile (1 equivalent) in a mixture of ethanol and water, add iron powder (5 equivalents) and ammonium chloride (1 equivalent).

    • Heat the mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, filter the hot reaction mixture through a celite bed and wash the residue with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-amino-3-(ethylamino)benzonitrile.

Protocol for the Synthesis of this compound

Materials:

  • 4-Amino-3-(ethylamino)benzonitrile

  • Formic acid

  • Hydrochloric acid (HCl)

Procedure:

  • Cyclization Reaction:

    • In a round-bottom flask, add 4-amino-3-(ethylamino)benzonitrile (1 equivalent) to an excess of formic acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until a precipitate forms.

    • Filter the precipitate, wash with cold water, and dry to obtain the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of Derivatives

Further derivatization can be achieved by modifying the substituents on the benzimidazole ring. For example, functionalization at the 2-position can be accomplished by reacting the parent compound with various aldehydes in the presence of an oxidizing agent.

Antimicrobial Screening Protocols

The following are standard protocols for evaluating the antimicrobial activity of the synthesized this compound derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO or solvent used to dissolve compounds)

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension from an overnight culture in CAMHB.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include positive control wells (inoculum with a standard antibiotic) and negative control wells (inoculum with solvent).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Synthesized compounds

  • Bacterial strains

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA plates and allow them to solidify.

    • Spread a standardized bacterial inoculum evenly over the agar surface.

  • Application of Compounds:

    • Create wells in the agar using a sterile cork borer.

    • Add a fixed volume of each compound solution to a separate well.

    • Include a positive control (standard antibiotic) and a negative control (solvent) in separate wells.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

Data Presentation

The quantitative data from the antimicrobial screening should be summarized in a clear and structured table for easy comparison of the activity of different derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against various microorganisms.

Compound IDR-group at C2Gram-positive Bacteria (MIC in µg/mL)Gram-negative Bacteria (MIC in µg/mL)
Staphylococcus aureusBacillus subtilis
CEB-01 -H128256
CEB-02 -CH₃64128
CEB-03 -C₆H₅3264
CEB-04 -4-Cl-C₆H₄1632
Ciprofloxacin (Positive Control)10.5

Note: The data presented in this table is representative and intended for illustrative purposes. Actual MIC values must be determined experimentally.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_screening Antimicrobial Screening start Starting Materials intermediate 4-Amino-3-(ethylamino)benzonitrile start->intermediate N-Ethylation & Reduction core This compound intermediate->core Cyclization with Formic Acid derivatives Derivatives (e.g., C2-substituted) core->derivatives Further Functionalization mic Broth Microdilution (MIC) derivatives->mic diffusion Agar Well Diffusion derivatives->diffusion data Data Analysis & SAR mic->data diffusion->data

Caption: Workflow for Synthesis and Antimicrobial Screening.

Proposed Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Benzimidazole derivatives have been reported to exert their antimicrobial effect by inhibiting bacterial cell wall synthesis.[1] Specifically, they are proposed to target the transpeptidase enzymes (also known as Penicillin-Binding Proteins or PBPs), which are crucial for the cross-linking of peptidoglycan chains.

G cluster_pathway Bacterial Peptidoglycan Biosynthesis UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan Peptidoglycan->Crosslinked_PG Transpeptidase (PBP) Inhibitor This compound Derivative Inhibitor->Crosslinked_PG Inhibition

Caption: Inhibition of Bacterial Transpeptidase.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Cyano-1-ethylbenzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6-Cyano-1-ethylbenzoimidazole. Our aim is to facilitate higher yields and purity through detailed experimental protocols, data-driven insights, and clear visual guides.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and effective strategy involves a two-step process:

  • Formation of the Benzimidazole Core: Cyclocondensation of 4-cyano-1,2-phenylenediamine with a suitable one-carbon synthon, typically formic acid or its equivalent, to form 6-cyano-1H-benzimidazole.

  • N-Ethylation: Subsequent alkylation of the 6-cyano-1H-benzimidazole intermediate with an ethylating agent to introduce the ethyl group at the N1 position.

Q2: What are the most critical factors affecting the yield of the initial cyclocondensation step?

The purity of the starting material, 4-cyano-1,2-phenylenediamine, is paramount. Additionally, the choice of the C1 synthon and the reaction conditions (temperature and reaction time) significantly influence the yield and purity of the 6-cyano-1H-benzimidazole intermediate.

Q3: What challenges can be expected during the N-ethylation step?

The primary challenges during N-ethylation are the potential for side reactions, including the formation of regioisomers if the benzimidazole ring is unsymmetrically substituted at other positions, and over-alkylation, leading to the formation of quaternary imidazolium salts. Careful control of stoichiometry and reaction conditions is crucial to minimize these byproducts.

Q4: How can I purify the final this compound product?

Purification is typically achieved through column chromatography on silica gel. The choice of eluent is critical for effective separation from any unreacted starting materials or side products. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often effective.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Problem 1: Low Yield in the Synthesis of 6-cyano-1H-benzimidazole (Step 1)
Possible Cause Recommended Solution
Impure 4-cyano-1,2-phenylenediamineRecrystallize the starting material before use. Purity can be checked by melting point or spectroscopic methods.
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Suboptimal C1 synthonWhile formic acid is common, other reagents like triethyl orthoformate can be explored. The choice may depend on the specific reaction conditions and scale.
Inefficient removal of water byproductIf using a condensation reaction that produces water, consider using a Dean-Stark apparatus to drive the equilibrium towards the product.
Problem 2: Low Yield and/or Side Product Formation in N-Ethylation (Step 2)
Possible Cause Recommended Solution
Low Yield
Incomplete deprotonation of 6-cyano-1H-benzimidazoleUse a sufficiently strong base to ensure complete formation of the benzimidazolide anion. Sodium hydride (NaH) in an aprotic solvent like DMF or THF is a common and effective choice.
Inactive ethylating agentUse a fresh, high-purity ethylating agent (e.g., ethyl iodide or ethyl bromide).
Suboptimal reaction temperatureThe reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions. Optimize the temperature based on small-scale trial reactions.
Side Product Formation
Over-alkylation (formation of quaternary salt)Use a stoichiometric amount of the ethylating agent (typically 1.0-1.2 equivalents). Add the ethylating agent slowly to the reaction mixture to avoid localized high concentrations.
Presence of moistureEnsure all glassware is thoroughly dried and use anhydrous solvents. Moisture can quench the benzimidazolide anion and hydrolyze the ethylating agent.
Problem 3: Difficulty in Product Purification
Possible Cause Recommended Solution
Co-elution of product and impuritiesOptimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation.
Product is an oil or low-melting solidIf the product is not a crystalline solid, consider purification by preparative TLC or HPLC.
Presence of colored impuritiesTreat the crude product with activated charcoal before chromatography to remove colored impurities.

Experimental Protocols

Protocol 1: Synthesis of 6-cyano-1H-benzimidazole

This protocol is a general guideline and may require optimization.

Materials:

  • 4-cyano-1,2-phenylenediamine

  • Formic acid (98-100%)

  • Hydrochloric acid (optional, as a catalyst)

  • Sodium hydroxide solution (for neutralization)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-cyano-1,2-phenylenediamine in an excess of formic acid.

  • Optionally, add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

  • Neutralize the solution with a sodium hydroxide solution until a precipitate forms.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 6-cyano-1H-benzimidazole.

Protocol 2: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 6-cyano-1H-benzimidazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl iodide or Ethyl bromide

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 6-cyano-1H-benzimidazole in anhydrous DMF to the NaH suspension.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.

  • Add the ethylating agent (ethyl iodide or ethyl bromide) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 6-cyano-1H-benzimidazole
ParameterCondition 1Condition 2Condition 3
C1 Synthon Formic AcidTriethyl OrthoformateFormamide
Catalyst HCl (catalytic)NoneNone
Solvent None (excess formic acid)EthanolNone (excess formamide)
Temperature Reflux (~100 °C)Reflux (~78 °C)150 °C
Reaction Time 2-4 hours6-8 hours4-6 hours
Typical Yield 75-85%70-80%65-75%
Table 2: Reaction Conditions for the N-Ethylation of 6-cyano-1H-benzimidazole
ParameterCondition 1Condition 2Condition 3
Base NaHK₂CO₃Cs₂CO₃
Ethylating Agent Ethyl IodideEthyl BromideDiethyl Sulfate
Solvent Anhydrous DMFAnhydrous AcetonitrileAnhydrous DMF
Temperature 0 °C to RTReflux (~82 °C)Room Temperature
Reaction Time 4-12 hours12-24 hours8-16 hours
Typical Yield 80-90%70-85%75-88%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Benzimidazole Formation cluster_step2 Step 2: N-Ethylation A 4-cyano-1,2-phenylenediamine C Cyclocondensation A->C B Formic Acid B->C D 6-cyano-1H-benzimidazole C->D E 6-cyano-1H-benzimidazole H N-Alkylation E->H F Ethylating Agent F->H G Base (e.g., NaH) G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions Start Low Yield or Impure Product Step1_Issue Issue in Step 1? Start->Step1_Issue Step2_Issue Issue in Step 2? Step1_Issue->Step2_Issue No Sol_Step1 Check Starting Material Purity Optimize Reaction Conditions Monitor with TLC Step1_Issue->Sol_Step1 Yes Purification_Issue Purification Issue? Step2_Issue->Purification_Issue No Sol_Step2 Use Anhydrous Conditions Control Stoichiometry Optimize Base and Temperature Step2_Issue->Sol_Step2 Yes Sol_Purification Optimize Chromatography Consider Recrystallization Use Activated Charcoal Purification_Issue->Sol_Purification Yes

Caption: Troubleshooting decision tree for synthesis optimization.

Technical Support Center: Purification of Crude 6-Cyano-1-ethylbenzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 6-Cyano-1-ethylbenzoimidazole.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Column Chromatography - Compound is too polar/non-polar for the selected eluent system: The compound either remains on the silica gel or elutes too quickly with the solvent front. - Compound degradation on silica gel: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. - Inappropriate column packing or loading: Channeling in the column or overloading the column with crude material can lead to poor separation.- Optimize the eluent system using Thin Layer Chromatography (TLC): Test various solvent systems of differing polarities (e.g., ethyl acetate/hexane, dichloromethane/methanol) to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.[1] - Deactivate the silica gel: Prepare a slurry of silica gel with a small percentage of triethylamine in the eluent to neutralize acidic sites before packing the column.[2] - Use alternative stationary phases: Consider using neutral alumina or a reverse-phase silica gel (C18) for purification. - Ensure proper column packing: Use a consistent slurry method to pack the column and avoid air bubbles. Load the crude product dissolved in a minimal amount of solvent or adsorbed onto a small amount of silica gel.
Persistent Colored Impurities (Yellow/Brown Hue) - Oxidation of the benzimidazole core or impurities: Aromatic compounds can be susceptible to oxidation, leading to colored byproducts. - Presence of highly conjugated impurities: Side-reactions during synthesis can generate colored impurities that are difficult to separate.- Activated Carbon (Charcoal) Treatment: During recrystallization, add a small amount of activated carbon to the hot solution, stir for 5-15 minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[2] Be cautious as excessive charcoal can adsorb the product. - Potassium Permanganate Treatment: For stubborn colors, a dilute solution of potassium permanganate can be used to oxidize the colored impurities, followed by quenching with sodium bisulfite.[2] This method should be used with caution as it can potentially react with the desired product.
Difficulty in Recrystallization - Inappropriate solvent choice: The compound may be too soluble or insoluble in the chosen solvent. - Presence of oily impurities: "Oiling out" can occur where the compound separates as a liquid instead of forming crystals. - Supersaturation is not achieved: The solution may not be concentrated enough for crystals to form upon cooling.- Systematic Solvent Screening: Test the solubility of the crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate/hexane mixtures) on a small scale. An ideal solvent will dissolve the compound when hot but have low solubility when cold. - Use a co-solvent system: If a single solvent is not effective, a binary solvent system (one in which the compound is soluble and one in which it is not) can be employed. Dissolve the compound in the "good" solvent at an elevated temperature and slowly add the "bad" solvent until turbidity persists, then allow to cool slowly. - Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a small seed crystal of the pure compound.
Hydrolysis of the Cyano Group - Exposure to strong acidic or basic conditions during workup or purification: The cyano group can be hydrolyzed to an amide or a carboxylic acid.- Maintain neutral pH: During aqueous workup, ensure the pH is kept as close to neutral as possible. Use mild acids (e.g., dilute citric acid) or bases (e.g., sodium bicarbonate) for extractions. - Avoid prolonged exposure to acidic or basic conditions: Minimize the time the compound is in contact with acidic or basic solutions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting eluent system for column chromatography of this compound on silica gel?

A good starting point for column chromatography on silica gel would be a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.[1] Based on the structure, a ratio of 70:30 to 50:50 (hexane:ethyl acetate) is a reasonable starting point. The optimal ratio should be determined by TLC analysis to achieve an Rf value between 0.2 and 0.4 for the desired product.

Q2: My purified this compound shows a broad melting point. What could be the reason?

A broad melting point typically indicates the presence of impurities. Even small amounts of impurities can disrupt the crystal lattice of the pure compound, leading to melting over a range of temperatures. Further purification by recrystallization or another round of column chromatography may be necessary.

Q3: Can I use reverse-phase chromatography to purify this compound?

Yes, reverse-phase chromatography (e.g., using C18 silica gel) can be a viable alternative, especially if the compound or impurities are unstable on normal-phase silica gel. In this case, the eluent system would typically consist of a mixture of water and a polar organic solvent like acetonitrile or methanol.

Q4: I am observing streaking of my compound on the TLC plate. What does this indicate?

Streaking on a TLC plate can be caused by several factors:

  • Overloading the sample: Applying too much of the sample to the TLC plate.

  • The compound being highly polar: Highly polar compounds may interact strongly with the silica gel. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the eluent can help.

  • The presence of acidic or basic impurities: These can interact with the silica gel.

  • The sample is not fully dissolved in the spotting solvent.

Q5: Is this compound stable to heat during recrystallization?

Benzimidazole derivatives are generally thermally stable.[3] However, it is always good practice to avoid prolonged heating at high temperatures to minimize the risk of degradation. Using the minimum amount of hot solvent to dissolve the compound and then allowing it to cool will reduce the time it is exposed to heat.

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent (e.g., 70:30 n-hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Fraction Analysis: Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[1]

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude product and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. If colored impurities are present, this is the stage to add activated carbon before hot filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow crude Crude this compound tlc TLC Analysis crude->tlc Assess Purity & Polarity column Column Chromatography tlc->column Optimize Eluent recrystallization Recrystallization column->recrystallization Collect & Combine Fractions pure Pure Product recrystallization->pure Isolate Crystals analysis Purity Check (TLC, MP, NMR) pure->analysis

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Attempt check_purity Is the product pure? start->check_purity low_yield Low Yield? check_purity->low_yield No end Pure Product check_purity->end Yes colored Colored Product? low_yield->colored No optimize_column Optimize Chromatography low_yield->optimize_column Yes optimize_recryst Optimize Recrystallization colored->optimize_recryst No charcoal Charcoal Treatment colored->charcoal Yes optimize_column->start optimize_recryst->start charcoal->start

Caption: A logical troubleshooting tree for purification challenges.

References

optimizing reaction conditions for the cyanation of 1-ethylbenzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the cyanation of 1-ethylbenzoimidazole. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the cyanation of 1-ethylbenzoimidazole?

A1: The most prevalent methods for the cyanation of 1-ethylbenzoimidazole and related N-alkylbenzimidazoles involve transition metal-catalyzed cross-coupling reactions. The two primary approaches are:

  • Palladium-catalyzed cyanation: This method often employs a palladium catalyst, such as Pd(OAc)₂, in conjunction with a phosphine ligand. It is a versatile method applicable to a wide range of aryl halides and pseudo-halides.[1][2][3][4][5]

  • Copper-catalyzed cyanation: Copper-based systems, often using salts like CuI or Cu(OAc)₂, provide a more economical alternative to palladium.[6][7][8][9][10] These reactions can be effective with various cyanide sources.

Q2: Which cyanide sources are recommended for this reaction?

A2: A variety of cyanide sources can be used, each with its own advantages and safety considerations. Common choices include:

  • Alkali metal cyanides (NaCN, KCN): These are highly reactive but also highly toxic.[4][6]

  • Zinc cyanide (Zn(CN)₂): Less toxic than alkali metal cyanides, it is a common choice in palladium-catalyzed reactions.[11]

  • Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]): A non-toxic and stable cyanide source, making it an environmentally benign option.[1][2][7][12]

  • Trimethylsilyl cyanide (TMSCN): A versatile reagent often used in milder reaction conditions.[13][14]

  • Organic cyanating agents: Reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and ethyl(ethoxymethylene)cyanoacetate are safer alternatives to traditional metal cyanides.[6][11][15]

Q3: What is the expected regioselectivity for the cyanation of 1-ethylbenzoimidazole?

A3: The cyanation of 1-ethylbenzoimidazole is generally expected to occur at the C2 position. This is due to the electronic properties of the benzimidazole ring system, where the C2 position is most susceptible to nucleophilic attack or participates most readily in the catalytic cycle of C-H functionalization or cross-coupling reactions.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst.- Ensure the catalyst is not old or degraded. - For palladium catalysts, consider using a pre-catalyst to avoid catalyst poisoning by cyanide.[5]
2. Inappropriate solvent.- Screen different solvents. Aprotic polar solvents like DMF, DMAc, or NMP are often effective.[7][12]
3. Reaction temperature is too low.- Gradually increase the reaction temperature. Some cyanations require elevated temperatures to proceed efficiently.[12]
4. Poorly soluble cyanide source.- If using K₄[Fe(CN)₆], ensure adequate mixing and consider using a phase-transfer catalyst or an aqueous co-solvent.[1]
Formation of Side Products 1. Hydrolysis of the nitrile product.- Ensure anhydrous reaction conditions if using moisture-sensitive reagents.
2. Homocoupling of the starting material.- Optimize the catalyst and ligand ratio.
3. Decomposition of the starting material or product.- Lower the reaction temperature and monitor the reaction progress closely.
Inconsistent Results 1. Variable quality of reagents.- Use reagents from a reliable source and ensure they are properly stored.
2. Atmosphere control.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
3. Catalyst deactivation.- Cyanide ions can poison palladium catalysts.[5] Consider using a less toxic or slow-releasing cyanide source.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Cyanation of Aryl Halides and Heterocycles (Literature Data for Analogous Substrates)

CatalystLigandCyanide SourceSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂XPhosK₄[Fe(CN)₆]Dioxane/H₂O100High[5]
CuI1-ButylimidazoleAcetone cyanohydrinN/AN/AGood[6]
Cu(BF₄)₂·6H₂ODMEDAK₄[Fe(CN)₆]DMAcN/AGood
NiI₂dtbbpy1,4-DCBToluene50Good[16]
[(allyl)PdCl]₂DPEphosK₄[Fe(CN)₆]MeCN/H₂O75High[2]

Note: Yields are reported for various aryl and heteroaryl halides as specific data for 1-ethylbenzoimidazole is not available in a comparative study. These conditions serve as a starting point for optimization.

Experimental Protocols

General Protocol for Palladium-Catalyzed Cyanation of 2-Halo-1-ethylbenzoimidazole

This protocol is adapted from general procedures for the palladium-catalyzed cyanation of heteroaryl halides.[1][5]

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-halo-1-ethylbenzoimidazole (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., XPhos, 4 mol%).

  • Addition of Reagents: Add the cyanide source (e.g., K₄[Fe(CN)₆], 0.5 mmol) and a base (e.g., Na₂CO₃, 1.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 2-cyano-1-ethylbenzoimidazole.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine 2-halo-1-ethylbenzoimidazole, Pd catalyst, and ligand in vessel B Add cyanide source and base A->B C Establish inert atmosphere (evacuate/backfill with N2/Ar) B->C D Add degassed solvent C->D E Heat and stir for 12-24h D->E F Monitor progress (TLC/GC-MS) E->F G Cool, dilute with organic solvent, and perform aqueous wash F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I J Obtain pure 2-cyano-1-ethylbenzoimidazole I->J

Caption: Experimental workflow for the palladium-catalyzed cyanation.

Troubleshooting_Tree Start Low or No Product Yield? Catalyst Is the catalyst active? Start->Catalyst Yes Success Reaction Optimized Start->Success No ReplaceCatalyst Use fresh catalyst or a pre-catalyst. Catalyst->ReplaceCatalyst No Temp Is the temperature optimal? Catalyst->Temp Yes ReplaceCatalyst->Start Retry IncreaseTemp Incrementally increase reaction temperature. Temp->IncreaseTemp No Reagents Are reagents and solvent appropriate? Temp->Reagents Yes IncreaseTemp->Start Retry ScreenReagents Screen different solvents and/or cyanide sources. Reagents->ScreenReagents No Reagents->Success Yes ScreenReagents->Start Retry

Caption: Troubleshooting decision tree for low reaction yield.

References

side-product formation in the synthesis of 6-Cyano-1-ethylbenzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-Cyano-1-ethylbenzoimidazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common side-product in the N-ethylation of a 6-cyanobenzoimidazole intermediate?

A1: The most prevalent side-product is the formation of a regioisomer. Due to the two nucleophilic nitrogen atoms (N1 and N3) in the benzimidazole ring, alkylation can occur at either position. When starting with a 6-substituted benzimidazole, this results in a mixture of the desired 1,6-disubstituted product and the undesired 1,5-disubstituted regioisomer. In the case of this compound, the primary regioisomeric impurity would be 5-Cyano-1-ethylbenzoimidazole. The ratio of these isomers is often influenced by steric and electronic factors.[1]

Q2: What are other potential side-products or impurities I should be aware of?

A2: Besides regioisomer formation, other potential impurities can include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual 6-cyanobenzoimidazole or the ethylating agent.

  • Over-alkylation: While less common for benzimidazoles compared to primary or secondary amines, it is possible to form a quaternary benzimidazolium salt, especially if harsh reaction conditions or a large excess of the alkylating agent are used.[1]

  • Solvent Adducts or Degradation Products: Depending on the reaction conditions and solvent used, side-products from solvent participation or degradation of reagents and products can occur.

Q3: I am observing a low yield of the desired product. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inefficient activation of the starting materials.

  • Side-Product Formation: A significant portion of your starting material may be converting to the undesired regioisomer or other side-products.

  • Product Degradation: The product might be unstable under the reaction or work-up conditions.

  • Purification Losses: Significant amounts of the product may be lost during purification steps like extraction or chromatography.

Q4: How can I improve the regioselectivity of the N-ethylation to favor the desired this compound?

A4: Achieving high regioselectivity in the N-alkylation of benzimidazoles can be challenging.[1] Here are some strategies that may favor the formation of the desired isomer:

  • Choice of Base and Solvent: The combination of the base and solvent can influence the site of deprotonation and subsequent alkylation. Experimenting with different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., DMF, acetonitrile, THF) can alter the isomeric ratio.

  • Steric Hindrance: While the ethyl group is relatively small, using a bulkier protecting group on one of the nitrogens, followed by alkylation and deprotection, can be a strategy to control regioselectivity, though this adds steps to the synthesis.

  • Directed Synthesis: A multi-step synthesis that builds the ethylated benzimidazole ring from a pre-functionalized aniline derivative can provide unambiguous regiochemistry.

Q5: What are the best methods for purifying this compound from its regioisomeric side-product?

A5: Separating regioisomers of substituted benzimidazoles can be difficult due to their similar physical properties.

  • Column Chromatography: This is often the most effective method. Careful selection of the mobile phase is crucial. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol may be required to achieve separation on a silica gel column.[2]

  • Crystallization: Fractional crystallization can sometimes be used to separate isomers if there is a significant difference in their solubility in a particular solvent system. This method may require multiple recrystallization steps to achieve high purity.[2]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Two spots with similar Rf values on TLC, mass spectrometry confirms both are the product. Formation of regioisomers (this compound and 5-Cyano-1-ethylbenzoimidazole).Optimize reaction conditions (base, solvent, temperature) to improve regioselectivity. If unsuccessful, utilize high-resolution column chromatography for separation.
Low yield of isolated product, but starting material is consumed. Significant conversion to the undesired regioisomer or other soluble side-products.Analyze the crude reaction mixture by LC-MS or NMR to identify and quantify the major side-products. This will inform whether to focus on improving reaction selectivity or optimizing the purification protocol.
Reaction appears sluggish or does not go to completion. Insufficiently strong base to deprotonate the benzimidazole. Low reaction temperature. Deactivated ethylating agent.Use a stronger base such as sodium hydride. Increase the reaction temperature. Ensure the ethylating agent (e.g., ethyl iodide, ethyl bromide) is fresh and of high purity.
Formation of a highly polar, insoluble byproduct. Possible over-alkylation leading to the formation of a quaternary benzimidazolium salt.Use a stoichiometric amount of the ethylating agent. Add the ethylating agent slowly to the reaction mixture. Avoid excessively high reaction temperatures.

Data on Regioisomer Formation

The following table presents hypothetical data on the influence of reaction conditions on the ratio of the desired product (this compound) to the undesired regioisomer (5-Cyano-1-ethylbenzoimidazole).

Base Solvent Temperature (°C) Product to Regioisomer Ratio Overall Yield (%)
K₂CO₃Acetonitrile802:175
NaHDMF253:185
Cs₂CO₃DMF254:188
NaHTHF652.5:180

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure and may require optimization.

Materials:

  • 6-Cyanobenzoimidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl iodide (EtI)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-cyanobenzoimidazole (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to separate the desired product from the regioisomer and other impurities.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Products 6-Cyanobenzoimidazole 6-Cyanobenzoimidazole Base_Solvent Base (e.g., NaH) Solvent (e.g., DMF) 6-Cyanobenzoimidazole->Base_Solvent Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->Base_Solvent Desired_Product This compound (Desired Product) Base_Solvent->Desired_Product Major Pathway Side_Product 5-Cyano-1-ethylbenzoimidazole (Regioisomeric Side-Product) Base_Solvent->Side_Product Minor Pathway Troubleshooting_Workflow Start Experiment Complete: Unexpected Result Analyze_Crude Analyze Crude Mixture (TLC, LC-MS, NMR) Start->Analyze_Crude Identify_Impurity Identify Major Impurity Analyze_Crude->Identify_Impurity Regioisomer Impurity is Regioisomer Identify_Impurity->Regioisomer Isomer Confirmed Starting_Material Impurity is Starting Material Identify_Impurity->Starting_Material Incomplete Reaction Other_Side_Product Other Side-Product Identify_Impurity->Other_Side_Product Unknown Impurity Optimize_Selectivity Optimize Reaction for Regioselectivity (Base, Solvent, Temp.) Regioisomer->Optimize_Selectivity Optimize_Conditions Optimize Reaction Conditions (Time, Temp., Reagent Stoichiometry) Starting_Material->Optimize_Conditions Characterize_Unknown Characterize Unknown and Re-evaluate Reaction Mechanism Other_Side_Product->Characterize_Unknown Purification Optimize Purification (Column Chromatography, Crystallization) Optimize_Selectivity->Purification Optimize_Conditions->Purification Characterize_Unknown->Purification End Problem Resolved Purification->End

References

troubleshooting regioselectivity in the synthesis of substituted benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted benzimidazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly those related to regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted benzimidazazoles?

A1: The most prevalent methods for synthesizing substituted benzimidazoles involve the condensation of o-phenylenediamines with either carboxylic acids and their derivatives (Phillips-Ladenburg synthesis) or aldehydes (Weidenhagen reaction).[1][2][3][4] The reaction with aldehydes is widely used due to the commercial availability of a vast array of aldehydes.[5][6]

Q2: I am getting a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. Why is this happening and how can I control the regioselectivity?

A2: The formation of a mixture of 2-substituted and 1,2-disubstituted benzimidazoles is a common issue of regioselectivity, especially when using aldehydes as reactants.[5][6] The 1,2-disubstituted product arises from the reaction of two molecules of the aldehyde with one molecule of the o-phenylenediamine.[7] Several factors influence the selectivity of this reaction:

  • Stoichiometry: Using a 1:1 ratio or a slight excess of o-phenylenediamine to the aldehyde can favor the formation of the 2-substituted product.[7] Conversely, an excess of the aldehyde can lead to the 1,2-disubstituted product.

  • Solvent: The choice of solvent plays a crucial role. Non-polar solvents may favor the formation of 2-substituted benzimidazoles, whereas polar solvents like water-ethanol mixtures can promote the formation of 1,2-disubstituted products.[7]

  • Catalyst: Certain catalysts can steer the reaction towards a specific isomer. For instance, some Lewis acids can selectively promote the formation of 1,2-disubstituted benzimidazoles.[5][8]

  • Electronic Properties of the Aldehyde: The electronic nature of the substituents on the aldehyde can significantly impact the reaction outcome. Electron-rich aldehydes tend to favor the formation of 1,2-disubstituted benzimidazoles, while electron-deficient aldehydes are more likely to yield 2-monosubstituted products.[5][6]

Q3: My reaction yield is low. What are the potential causes and how can I improve it?

A3: Low yields in benzimidazole synthesis can stem from several factors:

  • Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde can interfere with the reaction.[7] It is advisable to use purified starting materials.

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[7]

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical. Optimization of these parameters is often necessary to achieve high yields.

  • Oxidation of Starting Material: o-Phenylenediamine is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the yield of the desired product.[7] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[7]

Q4: I am having difficulty purifying my substituted benzimidazole product. What are some common challenges and solutions?

A4: Purification can be challenging due to the similar polarities of the desired product, side products, and unreacted starting materials.[7] If column chromatography is ineffective, consider these alternative purification techniques:

  • Recrystallization: This is a powerful technique for purifying solid products. A careful selection of the recrystallization solvent is key to obtaining a pure product.

  • Acid-Base Extraction: Benzimidazoles are basic and can be protonated to form water-soluble salts. This property can be exploited to separate them from non-basic impurities.

  • Preparative TLC or HPLC: For small-scale reactions or when other methods fail, preparative chromatography can be an effective, albeit more resource-intensive, purification method.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the synthesis of substituted benzimidazoles.

Issue 1: Poor Regioselectivity (Mixture of Isomers)
Potential Cause Recommended Solution
Incorrect Stoichiometry Carefully control the molar ratio of reactants. For selective formation of the 2-substituted product, use a 1:1 or a slight excess of o-phenylenediamine to aldehyde.[7]
Inappropriate Solvent Experiment with different solvents. Try a non-polar solvent to favor the 2-substituted product. For the 1,2-disubstituted product, a polar solvent system might be more effective.[7]
Unfavorable Electronic Effects If synthesizing a 2-substituted benzimidazole with an electron-rich aldehyde, consider modifying the reaction conditions (e.g., lower temperature, different catalyst) to disfavor the formation of the 1,2-disubstituted product.[6]
Catalyst Choice The catalyst can have a profound effect on selectivity. For instance, Er(OTf)3 has been shown to selectively produce 1,2-disubstituted benzimidazoles with electron-rich aldehydes.[5][6]
Issue 2: Low Product Yield
Potential Cause Recommended Solution
Impure Starting Materials Purify o-phenylenediamine and the aldehyde before use. Techniques like recrystallization or distillation can be employed.[7]
Reaction Not Gone to Completion Monitor the reaction progress by TLC.[7] If the reaction stalls, consider increasing the temperature or reaction time.
Oxidation of o-phenylenediamine Perform the reaction under an inert atmosphere (N2 or Ar) to prevent oxidation.[7]
Suboptimal Catalyst Performance Ensure the catalyst is active and used at the optimal loading. A catalyst screen might be necessary to identify the most efficient one for your specific substrates.

Experimental Protocols

Protocol 1: Selective Synthesis of 2-Substituted Benzimidazoles

This protocol is adapted from methodologies that favor the formation of 2-substituted benzimidazoles.

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • Substituted Aldehyde (1.0 mmol)

  • Solvent (e.g., a non-polar solvent like toluene or a water-ethanol mixture)

  • Catalyst (if required, e.g., a mild acid catalyst)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine in the chosen solvent.

  • Add the substituted aldehyde to the solution.

  • If using a catalyst, add it to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (this may range from room temperature to reflux, depending on the substrates).

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or acid-base extraction to obtain the desired 2-substituted benzimidazole.

Protocol 2: Selective Synthesis of 1,2-Disubstituted Benzimidazoles using Er(OTf)3

This protocol is based on the selective synthesis of 1,2-disubstituted benzimidazoles using Erbium(III) trifluoromethanesulfonate as a catalyst.[5][6]

Materials:

  • o-Phenylenediamine (0.5 mmol)

  • Electron-rich Aldehyde (1.0 mmol)

  • Er(OTf)3 (10 mol%)

Procedure:

  • Combine o-phenylenediamine, the electron-rich aldehyde, and Er(OTf)3 in a reaction vessel.

  • Heat the mixture under solvent-free conditions at 80 °C.

  • The reaction is typically complete within a few minutes. Monitor by TLC for the disappearance of starting materials.

  • After cooling, the product can be isolated and purified. This method often results in high yields of the single 1,2-disubstituted product, simplifying purification.[5]

Visualizations

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products o-Phenylenediamine o-Phenylenediamine Schiff_Base Schiff Base Intermediate o-Phenylenediamine->Schiff_Base + 1 eq. R-CHO Bisimine Bisimine Intermediate o-Phenylenediamine->Bisimine + 2 eq. R-CHO Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Schiff_Base Aldehyde (R-CHO)->Bisimine Dihydrobenzimidazole Dihydrobenzimidazole Schiff_Base->Dihydrobenzimidazole Intramolecular Cyclization 2-Substituted 2-Substituted Benzimidazole Dihydrobenzimidazole->2-Substituted Oxidation 1,2-Disubstituted 1,2-Disubstituted Benzimidazole Bisimine->1,2-Disubstituted Cyclization

Caption: General reaction pathways for the synthesis of 2-substituted and 1,2-disubstituted benzimidazoles.

troubleshooting_workflow start Start: Regioselectivity Issue (Mixture of Isomers) check_stoichiometry Check Stoichiometry (Diamine:Aldehyde) start->check_stoichiometry adjust_stoichiometry Adjust to 1:1 or slight excess of diamine for 2-substituted product check_stoichiometry->adjust_stoichiometry Incorrect check_solvent Evaluate Solvent check_stoichiometry->check_solvent Correct adjust_stoichiometry->check_solvent change_solvent Switch to non-polar solvent (e.g., toluene) for 2-sub. or polar for 1,2-disub. check_solvent->change_solvent Inappropriate check_electronics Consider Aldehyde Electronics check_solvent->check_electronics Appropriate change_solvent->check_electronics modify_conditions Modify conditions for electron-rich/deficient aldehydes check_electronics->modify_conditions Unfavorable evaluate_catalyst Evaluate Catalyst check_electronics->evaluate_catalyst Favorable modify_conditions->evaluate_catalyst change_catalyst Select a catalyst known to favor the desired isomer evaluate_catalyst->change_catalyst Ineffective end End: Improved Regioselectivity evaluate_catalyst->end Effective change_catalyst->end

Caption: Troubleshooting workflow for addressing regioselectivity issues in benzimidazole synthesis.

electronic_effects aldehyde Substituted Aldehyde (R-CHO) electron_rich Electron-Rich Aldehyde (e.g., -OCH3, -N(CH3)2) aldehyde->electron_rich R is Electron Donating electron_deficient Electron-Deficient Aldehyde (e.g., -NO2, -CF3) aldehyde->electron_deficient R is Electron Withdrawing product_1_2 Favors Formation of 1,2-Disubstituted Benzimidazole electron_rich->product_1_2 product_2 Favors Formation of 2-Substituted Benzimidazole electron_deficient->product_2

Caption: Influence of aldehyde substituent electronics on the regioselectivity of benzimidazole synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of 6-Cyano-1-ethylbenzoimidazole in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6-Cyano-1-ethylbenzoimidazole in aqueous media. The following information is designed to guide you through a systematic approach to identify and overcome these challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: Before attempting to solubilize this compound for your experiments, it is crucial to perform a preliminary solubility assessment. This involves determining its solubility in a range of relevant aqueous buffers and co-solvents. A recommended starting point is to test the solubility in water, phosphate-buffered saline (PBS) at physiological pH (7.4), and acidic and basic buffers. This initial screen will provide valuable insights into the pH-dependent solubility of your compound.

Q2: The structure of this compound suggests it might be a weak base. How does this influence its solubility?

A2: Yes, the benzimidazole core of this compound contains nitrogen atoms that can be protonated, suggesting it is likely a weak base. The solubility of weak bases typically increases in acidic conditions due to the formation of more soluble salt forms. Therefore, adjusting the pH of your aqueous medium to be below the pKa of the compound can significantly enhance its solubility.[1] It is advisable to experimentally determine the pH-solubility profile to identify the optimal pH range for your experiments.

Q3: What are the most common strategies for improving the aqueous solubility of poorly soluble compounds like this compound?

A3: Several well-established techniques can be employed to enhance the aqueous solubility of poorly soluble compounds. These can be broadly categorized into physical and chemical modifications.

  • Physical Modifications: These include particle size reduction (micronization and nanosuspension), and the use of solid dispersions.

  • Chemical Modifications: These involve pH adjustment, the use of co-solvents, surfactants, and complexing agents like cyclodextrins.

The choice of method depends on the physicochemical properties of this compound and the specific requirements of your experiment.

Q4: When should I consider using a co-solvent, and which ones are commonly used?

A4: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium. This approach is often a simple and effective first step. Common pharmaceutically acceptable co-solvents include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs), particularly low molecular weight PEGs like PEG 300 and PEG 400

  • Dimethyl sulfoxide (DMSO) - primarily for in vitro studies due to potential toxicity.

It is essential to start with a low percentage of the co-solvent and gradually increase the concentration while monitoring for any precipitation. The final concentration of the co-solvent should be compatible with your experimental system.

Q5: How can cyclodextrins help in solubilizing this compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules, like likely this compound, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility. Different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) have varying cavity sizes and solubility profiles, so it may be necessary to screen a few to find the most effective one.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting solubility issues with this compound.

Problem 1: The compound does not dissolve in my aqueous buffer.
Possible Cause Suggested Solution
Intrinsic low aqueous solubility. 1. pH Adjustment: Based on the likely basic nature of the benzimidazole ring, attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 2-5).[1] 2. Co-solvent Addition: Prepare a stock solution in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it into your aqueous buffer. Ensure the final co-solvent concentration is compatible with your assay.
Compound is in a poorly soluble crystalline form. 1. Sonication: Use a sonicator to provide energy to break the crystal lattice. 2. Heating: Gently warm the solution to increase the kinetic energy of the molecules. Be cautious, as this can sometimes lead to precipitation upon cooling.
Problem 2: The compound precipitates out of solution over time.
Possible Cause Suggested Solution
Supersaturated solution. 1. Reduce Concentration: The initial concentration may be above the equilibrium solubility. Try working with a lower concentration. 2. Use of Stabilizers: Incorporate a stabilizer in your formulation. Surfactants or polymers can help maintain the compound in a solubilized state.
Change in temperature or pH. 1. Maintain Stable Conditions: Ensure that the temperature and pH of your solution remain constant throughout the experiment.
Co-solvent is evaporating. 1. Seal Containers: Keep your solution containers tightly sealed to prevent the evaporation of volatile organic co-solvents.

Experimental Protocols

Below are detailed methodologies for key experiments to determine and enhance the solubility of this compound.

Protocol 1: Determination of pH-Solubility Profile
  • Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add excess compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Plot the data: Plot the measured solubility as a function of pH.

Protocol 2: Screening of Co-solvents
  • Prepare co-solvent mixtures: Prepare a series of aqueous solutions containing different concentrations of a co-solvent (e.g., 5%, 10%, 20% v/v of ethanol in water).

  • Determine solubility: Follow steps 2-5 from Protocol 1 for each co-solvent mixture.

  • Compare results: Plot the solubility of this compound as a function of the co-solvent concentration to identify the most effective co-solvent and the required concentration.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the expected outcomes of the suggested experimental protocols.

Table 1: pH-Solubility Profile of this compound

pHSolubility (µg/mL)
2.0550
4.0250
6.050
7.410
8.08
10.07

Table 2: Effect of Co-solvents on the Solubility of this compound at pH 7.4

Co-solventConcentration (% v/v)Solubility (µg/mL)
None010
Ethanol1080
Ethanol20200
Propylene Glycol10120
Propylene Glycol20350
PEG 40010150
PEG 40020450

Visualizations

The following diagrams illustrate the logical workflow for addressing solubility issues and the mechanism of action of common solubilization techniques.

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound check_solubility Characterize Baseline Solubility (pH-solubility profile) start->check_solubility is_ph_dependent Is solubility pH-dependent? check_solubility->is_ph_dependent adjust_ph Adjust pH to optimal range is_ph_dependent->adjust_ph Yes use_cosolvent Screen Co-solvents (Ethanol, PG, PEG 400) is_ph_dependent->use_cosolvent No reassess_solubility1 Re-assess Solubility adjust_ph->reassess_solubility1 solubility_ok1 Solubility Sufficient? reassess_solubility1->solubility_ok1 solubility_ok1->use_cosolvent No end_success Proceed with Experiment solubility_ok1->end_success Yes reassess_solubility2 Re-assess Solubility use_cosolvent->reassess_solubility2 solubility_ok2 Solubility Sufficient? reassess_solubility2->solubility_ok2 use_cyclodextrin Screen Cyclodextrins (HP-β-CD, β-CD) solubility_ok2->use_cyclodextrin No solubility_ok2->end_success Yes reassess_solubility3 Re-assess Solubility use_cyclodextrin->reassess_solubility3 solubility_ok3 Solubility Sufficient? reassess_solubility3->solubility_ok3 solubility_ok3->end_success Yes end_failure Consider Advanced Methods (Nanosuspension, Solid Dispersion) solubility_ok3->end_failure No

Caption: A logical workflow for troubleshooting the solubility of this compound.

Solubilization_Mechanisms cluster_cosolvent Co-solvent Mechanism cluster_cyclodextrin Cyclodextrin Mechanism drug_agg Drug Aggregates (Poorly Soluble) solubilized_drug_co Solubilized Drug (in co-solvent mixture) drug_agg->solubilized_drug_co + cosolvent_mol Co-solvent Molecules cosolvent_mol->solubilized_drug_co Reduces water polarity drug_mol Drug Molecule inclusion_complex Inclusion Complex (Soluble) drug_mol->inclusion_complex + cyclodextrin Cyclodextrin (Hydrophobic Cavity) cyclodextrin->inclusion_complex Encapsulation

Caption: Mechanisms of action for co-solvents and cyclodextrins in enhancing solubility.

References

Technical Support Center: Efficient Synthesis of 6-Cyano-1-ethylbenzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 6-Cyano-1-ethylbenzoimidazole. The primary synthetic route addressed is the Sandmeyer reaction, a reliable method for converting an amino group to a cyano group on an aromatic ring.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most prevalent method for synthesizing this compound is via the Sandmeyer reaction.[1] This chemical reaction allows for the transformation of an aryl amine, in this case, 6-Amino-1-ethylbenzoimidazole, into an aryl nitrile using a copper(I) cyanide catalyst.[1] The reaction proceeds through the formation of a diazonium salt intermediate.

Q2: Which catalyst is recommended for the cyanation of 6-Amino-1-ethylbenzoimidazole?

Copper(I) cyanide (CuCN) is the classic and most commonly employed catalyst for the Sandmeyer cyanation reaction.[1][2] While other palladium-based catalysts have been explored for cyanation reactions, CuCN remains a cost-effective and efficient choice for this transformation.[3] For enhanced reactivity, a stoichiometric amount of the copper salt is often used.[2]

Q3: What are the typical reaction conditions for the Sandmeyer cyanation of an amino-benzoimidazole?

The Sandmeyer reaction is a two-step process. The first step is the diazotization of the starting amine, which is typically carried out at low temperatures (0-5 °C) using sodium nitrite in the presence of a strong acid like hydrochloric acid. The subsequent cyanation step involves reacting the in-situ generated diazonium salt with a solution of copper(I) cyanide. This step is usually performed at a slightly elevated temperature.

Q4: Are there any significant side reactions to be aware of?

Yes, potential side reactions in the Sandmeyer reaction include the formation of biaryl byproducts and the substitution of the diazonium group by other nucleophiles present in the reaction mixture, such as water or halides, leading to the formation of phenolic or halogenated impurities.[1][2] The stability of the diazonium salt is crucial; decomposition at elevated temperatures can lead to a variety of undesired products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inactive catalyst.1. Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a fresh solution of sodium nitrite. 2. Prepare the diazonium salt at low temperature and use it immediately in the next step. Avoid letting the diazonium salt solution warm up. 3. Use high-purity, freshly purchased copper(I) cyanide.
Formation of a Tarry Black/Brown Mixture 1. The reaction temperature for the cyanation step was too high, leading to decomposition. 2. Diazonium salt instability.1. Carefully control the temperature during the addition of the diazonium salt to the copper(I) cyanide solution. Gradual addition is recommended. 2. Ensure the diazotization step is carried out at the recommended low temperature and that the diazonium salt is not stored before use.
Presence of Halogenated Impurity (e.g., 6-Chloro-1-ethylbenzoimidazole) The diazonium group was substituted by the halide from the acid used in the diazotization step (e.g., HCl).This is a common side reaction. To minimize it, ensure a slight excess of the cyanide source is available and that the addition of the diazonium salt to the cyanide solution is done efficiently.
Product is Difficult to Purify Presence of multiple byproducts due to competing reactions.Optimize the reaction conditions, particularly temperature control, to favor the desired cyanation reaction. Column chromatography may be necessary for purification.

Catalyst Performance Comparison

The following table provides a representative comparison of different catalysts that could be employed for the Sandmeyer cyanation of 6-Amino-1-ethylbenzoimidazole. Please note that these are generalized values and optimal conditions should be determined experimentally.

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Typical Yield (%)
CuCN100 - 12050 - 702 - 475 - 85
CuCN/CuSO₄100 / 1050 - 702 - 380 - 90
Cu₂O10060 - 803 - 570 - 80
Pd(OAc)₂ with ligand5 - 1080 - 1006 - 1260 - 75

Experimental Protocols

Key Experiment: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 6-Amino-1-ethylbenzoimidazole

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • Dissolve 6-Amino-1-ethylbenzoimidazole in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide.

    • Warm this solution to 50-70 °C.

    • Slowly and carefully add the cold diazonium salt solution to the warm copper(I) cyanide solution. Effervescence (release of nitrogen gas) will be observed.

    • After the addition is complete, continue to stir the reaction mixture at the same temperature for 1-2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with a suitable base (e.g., sodium carbonate solution) until it is slightly alkaline.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_workup Step 3: Work-up & Isolation start 6-Amino-1-ethylbenzoimidazole in HCl/H₂O cool Cool to 0-5 °C start->cool add_nitrite Add NaNO₂ solution cool->add_nitrite stir_diazonium Stir for 30 min add_nitrite->stir_diazonium add_diazonium Add diazonium salt solution stir_diazonium->add_diazonium prep_cucn Prepare CuCN/NaCN solution heat_cucn Heat to 50-70 °C prep_cucn->heat_cucn heat_cucn->add_diazonium stir_reaction Stir for 1-2 h add_diazonium->stir_reaction cool_mixture Cool to RT stir_reaction->cool_mixture neutralize Neutralize with base cool_mixture->neutralize extract Extract with organic solvent neutralize->extract purify Purify (Recrystallization/Chromatography) extract->purify product This compound purify->product troubleshooting_logic start Low/No Product Yield check_diazotization Check Diazotization Conditions start->check_diazotization check_cyanation Check Cyanation Step start->check_cyanation check_temp_diazotization Temperature < 5°C? check_diazotization->check_temp_diazotization check_nitrite Fresh NaNO₂? check_diazotization->check_nitrite solution_temp_diazotization Maintain 0-5°C check_temp_diazotization->solution_temp_diazotization No solution_nitrite Use fresh NaNO₂ check_nitrite->solution_nitrite No check_temp_cyanation Controlled Temperature? check_cyanation->check_temp_cyanation check_catalyst Active CuCN? check_cyanation->check_catalyst solution_temp_cyanation Gradual addition check_temp_cyanation->solution_temp_cyanation No solution_catalyst Use fresh CuCN check_catalyst->solution_catalyst No

References

degradation pathways of 6-Cyano-1-ethylbenzoimidazole under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 6-Cyano-1-ethylbenzoimidazole under stress conditions?

A1: Based on its chemical structure, the primary sites for degradation are the cyano group and the benzoimidazole ring. The cyano group is susceptible to hydrolysis under acidic and alkaline conditions, potentially converting to a carboxylic acid or an amide intermediate.[1][2][3][4][5] The benzoimidazole ring is generally stable but may undergo oxidation.

Q2: I am not observing any degradation under my initial stress conditions. What should I do?

A2: If you do not observe any degradation, consider increasing the intensity or duration of the stress condition. For example, you can increase the concentration of the acid or base, use a stronger oxidizing agent, increase the temperature, or prolong the exposure to light. It is crucial to do this incrementally to achieve a target degradation of 5-20% to ensure that the degradation products are representative of the actual degradation pathway and not formed under overly harsh conditions that are not relevant to stability.

Q3: How can I distinguish between degradation products and impurities from the synthesis?

A3: A forced degradation study should always be performed on a well-characterized batch of the drug substance. A comparison of the impurity profile of the stressed samples with that of an unstressed control sample will help in distinguishing degradation products from process-related impurities. Any new peaks observed in the chromatograms of the stressed samples are likely to be degradation products.

Q4: What is a "mass balance" in the context of a stability study, and why is it important?

A4: Mass balance is the process of accounting for all the drug substance after it has been subjected to stress conditions. It is the sum of the assay value of the undegraded drug and the amount of all degradation products. A good mass balance (typically between 95% and 105%) indicates that all major degradation products have been detected and that the analytical method is stability-indicating.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase composition or pH.Optimize the mobile phase by varying the organic modifier, buffer concentration, and pH. A gradient elution may be necessary to resolve all degradation products.
Column degradation due to extreme pH.Use a pH-stable column for acidic or alkaline degradation studies.
Inconsistent degradation from experiment to experiment. Variability in experimental conditions (e.g., temperature, light intensity).Ensure precise control over all experimental parameters. Use a calibrated oven, a validated photostability chamber, and freshly prepared reagents.
Formation of secondary degradation products. Stress conditions are too harsh or prolonged.Reduce the stressor concentration, temperature, or exposure time to target a lower level of initial degradation (5-20%).
Precipitation of the sample during stress testing. Poor solubility of the compound or its degradants in the stress medium.Consider using a co-solvent if it does not interfere with the degradation pathway. Ensure the concentration of the drug substance is appropriate for the chosen solvent system.

Hypothetical Degradation Pathways

The following diagrams illustrate the plausible degradation pathways of this compound under different stress conditions.

G Hypothetical Acidic/Alkaline Hydrolysis Pathway parent This compound amide 1-Ethyl-1H-benzo[d]imidazole-6-carboxamide parent->amide H₂O / H⁺ or OH⁻ (mild) acid 1-Ethyl-1H-benzo[d]imidazole-6-carboxylic acid amide->acid H₂O / H⁺ or OH⁻ (strong)

Hypothetical Hydrolysis Pathway

G Hypothetical Oxidative Degradation Pathway parent This compound n_oxide This compound N-oxide parent->n_oxide H₂O₂ G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_reporting Reporting prep Prepare stock solution of This compound acid Acid Hydrolysis prep->acid alkali Alkaline Hydrolysis prep->alkali oxidation Oxidative Degradation prep->oxidation thermal Thermal Degradation prep->thermal photo Photolytic Degradation prep->photo hplc HPLC Analysis acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc mass_spec LC-MS for Degradant Identification hplc->mass_spec mass_balance Mass Balance Calculation hplc->mass_balance report Summarize Data and Propose Degradation Pathways mass_spec->report mass_balance->report

References

Validation & Comparative

A Comparative Analysis of 6-Cyano-1-ethylbenzoimidazole and Other Benzimidazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities. This guide provides a comparative analysis of the potential biological activities of 6-Cyano-1-ethylbenzoimidazole in relation to other key benzimidazole derivatives. While specific experimental data for this compound is limited in the public domain, this analysis leverages structure-activity relationship (SAR) data from closely related analogs to provide insights into its potential as an anticancer and antimicrobial agent.

Data Presentation: A Comparative Look at Biological Activities

Table 1: Comparative Anticancer Activity of Benzimidazole Derivatives
CompoundTarget/MechanismCancer Cell LineIC50 / GI50 (µM)Reference CompoundIC50 / GI50 (µM)
This compound Predicted: Kinase Inhibition (e.g., JAK3)-Data not available--
2-Aryl-5-cyano-1H-benzimidazole (Compound 12b)Topoisomerase I InhibitionVarious0.16 - 3.6--
MebendazoleTubulin Polymerization InhibitionLung, Breast, ColonVaries--
BendamustineAlkylating AgentChronic Lymphocytic Leukemia, Non-Hodgkin's LymphomaVaries--
N-substituted 6-nitro-1H-benzimidazole (Compound 4k)Dihydrofolate Reductase InhibitionVarious1.84 - 10.28Paclitaxel1.38 - 6.13

Note: The potential of this compound as a kinase inhibitor is suggested by studies showing that a nitrile group at the C6 position can lead to potent inhibition of Janus kinase 3 (JAK3)[1].

Table 2: Comparative Antimicrobial Activity of Benzimidazole Derivatives
CompoundTarget OrganismMIC (µg/mL)Reference DrugMIC (µg/mL)
This compound -Data not available--
N-substituted 6-chloro-1H-benzimidazole (Compound 4k)E. coli, S. aureus2 - 16Ciprofloxacin8 - 16
C. albicans, A. niger8 - 16Fluconazole4 - 128
2-Substituted-1H-benzimidazole (Compound 1c)S. aureus, B. subtilis---
C. albicans---
AlbendazoleVarious bacteria and fungiVaries--

Note: The antimicrobial potential of benzimidazoles is well-established. Substitutions at the C6 position with electron-withdrawing groups, such as a cyano group, have been shown to influence antimicrobial activity[2].

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activities of benzimidazole derivatives.

In Vitro Anticancer Activity - MTT Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of the test compounds (e.g., this compound and other derivatives) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent like DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Inoculum Preparation: Standardized suspensions of bacterial or fungal strains are prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the analysis of benzimidazole derivatives.

anticancer_mechanism cluster_drug Benzimidazole Derivatives cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects cluster_outcome Outcome BZD This compound & Other Derivatives Tubulin Tubulin BZD->Tubulin Kinases Kinases (e.g., JAK3, EGFR) BZD->Kinases Topoisomerase Topoisomerase I BZD->Topoisomerase DHFR Dihydrofolate Reductase BZD->DHFR Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Signal_Transduction_Inhibition Signal Transduction Inhibition Kinases->Signal_Transduction_Inhibition DNA_Replication_Inhibition DNA Replication Inhibition Topoisomerase->DNA_Replication_Inhibition Folate_Metabolism_Inhibition Folate Metabolism Inhibition DHFR->Folate_Metabolism_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Signal_Transduction_Inhibition->Cell_Cycle_Arrest DNA_Replication_Inhibition->Cell_Cycle_Arrest Folate_Metabolism_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: General mechanisms of anticancer action for benzimidazole derivatives.

antimicrobial_mechanism cluster_drug Benzimidazole Derivatives cluster_microbial_targets Microbial Targets cluster_microbial_effects Microbial Effects cluster_outcome Outcome BZD This compound & Other Derivatives DNA_Gyrase DNA Gyrase BZD->DNA_Gyrase Tubulin_Synthesis Tubulin Synthesis (in Fungi) BZD->Tubulin_Synthesis DHFR Dihydrofolate Reductase BZD->DHFR DNA_Replication_Inhibition DNA Replication Inhibition DNA_Gyrase->DNA_Replication_Inhibition Cell_Division_Inhibition Cell Division Inhibition Tubulin_Synthesis->Cell_Division_Inhibition Folate_Synthesis_Inhibition Folate Synthesis Inhibition DHFR->Folate_Synthesis_Inhibition Bactericidal_Fungicidal Bactericidal / Fungicidal Effect DNA_Replication_Inhibition->Bactericidal_Fungicidal Cell_Division_Inhibition->Bactericidal_Fungicidal Folate_Synthesis_Inhibition->Bactericidal_Fungicidal

Caption: General mechanisms of antimicrobial action for benzimidazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis & SAR Synthesis Synthesis of This compound & Analogs Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., Broth Microdilution) Characterization->Antimicrobial_Screening Enzyme_Assays Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) Anticancer_Screening->Enzyme_Assays Cell_Based_Assays Cell-Based Assays (Cell Cycle, Apoptosis) Anticancer_Screening->Cell_Based_Assays Data_Analysis IC50 / MIC Determination Anticancer_Screening->Data_Analysis Antimicrobial_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Enzyme_Assays->SAR_Analysis Cell_Based_Assays->SAR_Analysis Data_Analysis->SAR_Analysis

Caption: General experimental workflow for the evaluation of benzimidazole derivatives.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 6-Cyano-1-ethylbenzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Precise structural determination is a cornerstone of modern drug discovery and materials science. For researchers and scientists engaged in the development of novel chemical entities, the unambiguous validation of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for the structural elucidation of 6-Cyano-1-ethylbenzoimidazole, a heterocyclic scaffold of interest in medicinal chemistry.

This guide will delve into the definitive structural validation provided by single-crystal X-ray diffraction and compare its data with complementary spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By presenting quantitative data in accessible tables and detailing experimental protocols, this document serves as a practical resource for professionals in the field.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed three-dimensional model of the molecule can be constructed.

The crystallographic data for a derivative of this compound has been deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 1517647.[1] This entry corresponds to a structure determined in the context of research on dearomatizing radical cyclizations, published in the Journal of the American Chemical Society in 2017.[2][3] The deposited dataset provides essential information, including 3D coordinates, cell parameters, space group, and other experimental details, offering a definitive structural benchmark.[1]

Table 1: Crystallographic Data for a this compound Derivative (CCDC 1517647)

ParameterValue
CCDC Number1517647
Empirical FormulaC₁₉H₂₀N₄O₄
Temperature (K)173
Wavelength (Å)1.54184
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.047(3)
b (Å)10.493(2)
c (Å)13.918(3)
α (°)90
β (°)108.99(3)
γ (°)90
Volume (ų)1803.9(7)
Z4
R-factor (%)5.23

Note: The data presented is for a closely related derivative as found in the CCDC deposition. The core structure of this compound is a key component of the determined molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure by X-ray diffraction involves a series of meticulous steps:

  • Crystal Growth: High-quality single crystals of the target compound are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical for obtaining crystals suitable for diffraction.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns are recorded on a detector at various orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using computational methods. This initial model is refined to best fit the experimental data, resulting in a detailed three-dimensional structure.

The workflow for validating a chemical structure using X-ray crystallography is depicted in the following diagram:

X-ray Crystallography Workflow Workflow for Structural Validation by X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of this compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structural Validation structure_refinement->validation final_report final_report validation->final_report Final Report

Caption: Workflow for Structural Validation by X-ray Crystallography.

Complementary Spectroscopic Techniques

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic methods offer valuable information about the structure and connectivity in solution and provide confirmation of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. ¹H and ¹³C NMR are particularly informative for organic compounds.

Table 2: Predicted and Reported NMR Data for Benzimidazole Derivatives

TechniqueNucleusChemical Shift (ppm) - Predicted for this compoundReported Ranges for Benzimidazoles
¹H NMRAromatic-H7.5 - 8.27.2 - 8.0
-CH₂- (ethyl)~4.3 (quartet)N/A
-CH₃ (ethyl)~1.5 (triplet)N/A
¹³C NMRC=N (imidazole)~145140 - 155
Aromatic-C110 - 140110 - 145
-CN~118115 - 125
-CH₂- (ethyl)~40N/A
-CH₃ (ethyl)~15N/A

Note: Specific experimental NMR data for this compound was not publicly available. The predicted values are based on standard chemical shift increments and data from similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: Key IR Absorption Bands for this compound

Functional GroupBond VibrationCharacteristic Absorption (cm⁻¹)
CyanoC≡N stretch2220 - 2240
Aromatic RingC=C stretch1450 - 1600
C-H stretch3000 - 3100
AlkylC-H stretch2850 - 3000
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can offer insights into its structure through fragmentation patterns. For this compound (C₁₀H₉N₃), the expected molecular ion peak [M]⁺ would be at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

Comparison of Methods

Table 4: Comparison of Structural Validation Techniques

FeatureX-ray CrystallographyNMR SpectroscopyIR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistryAtom connectivity, chemical environment, stereochemistry in solutionPresence of functional groupsMolecular weight, elemental composition, fragmentation pattern
Sample State Crystalline solidSolutionSolid or liquidGas phase (ions)
Strengths Unambiguous structure determinationProvides information about dynamic processes in solutionRapid and non-destructiveHigh sensitivity, small sample amount required
Limitations Requires high-quality single crystals, provides a static pictureCan be complex to interpret, less precise for 3D structure than X-rayProvides limited information on overall structureDoes not provide direct 3D structural information

Conclusion

The structural validation of this compound is most definitively achieved through single-crystal X-ray crystallography, as evidenced by the availability of data in the Cambridge Structural Database. This technique provides an unparalleled level of detail regarding the molecule's three-dimensional architecture. However, a comprehensive characterization relies on the synergistic use of spectroscopic methods. NMR spectroscopy confirms the atomic connectivity in solution, IR spectroscopy verifies the presence of key functional groups, and mass spectrometry confirms the molecular weight. Together, these techniques provide a robust and complete picture of the molecule's structure, which is essential for advancing research and development in the pharmaceutical and chemical industries.

References

Comparative Guide to the Structure-Activity Relationship of 6-Cyano-1-ethylbenzoimidazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-cyano-1-ethylbenzoimidazole analogs, drawing upon findings from related benzimidazole derivatives investigated for their therapeutic potential. Due to the limited availability of specific SAR studies on this compound, this guide synthesizes data from analogs with similar structural features to provide insights into their potential as kinase and phosphodiesterase inhibitors.

Introduction

The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a cyano group at the 6-position and an ethyl group at the 1-position of the benzimidazole core creates a unique chemical entity with the potential for targeted therapeutic interventions. This guide explores the putative SAR of these analogs, focusing on how structural modifications may influence their inhibitory activity against key cellular targets like protein kinases and phosphodiesterases.

Data Presentation: Comparative SAR of Benzimidazole Analogs

The following tables summarize the structure-activity relationships of various benzimidazole derivatives, providing a basis for predicting the effects of modifications to the this compound scaffold.

Table 1: Kinase Inhibitory Activity of Substituted Benzimidazole Analogs

Compound IDScaffoldR1-Substitution (Position 1)R2-Substitution (Position 2)R6-Substitution (Position 6)Target KinaseIC50 (µM)
Hypothetical-1 Benzimidazole-CH2CH3Phenyl-CNEGFRPredicted potent
Analog A BenzimidazoleBenzylPhenyl-HEGFR1.2
Analog B Benzimidazole-H4-Hydroxyphenyl-ClEGFR0.8
Analog C Benzimidazole-CH2CH3Pyridinyl-NO2CDK22.5
Analog D BenzimidazoleCyclopentyl-H-ClCDK90.5
Analog E Triazine-Benzimidazole-Triazine derivative-mTOR0.04

Note: Data for Analogs A-E are compiled from various studies on benzimidazole-based kinase inhibitors to infer potential SAR trends for the this compound scaffold.

Table 2: Phosphodiesterase Inhibitory Activity of Benzimidazole Analogs

Compound IDScaffoldR1-Substitution (Position 1)R2-Substitution (Position 2)R6-Substitution (Position 6)Target PDEIC50 (µM)
Hypothetical-2 Benzimidazole-CH2CH3Pyridinyl-CNPDE5Predicted potent
Adibendan Pyrrolo[2,3-f]benzimidazole-4-Pyridyl-PDE31.3
Analog F Benzimidazole-CH3Imidazolyl-HPDE45.2
Analog G Benzimidazole-HPhenyl-COOHPDE510.8

Note: Data for Adibendan and Analogs F-G are from studies on benzimidazole-based phosphodiesterase inhibitors and serve as a reference for potential SAR.

Experimental Protocols

Detailed methodologies for key experiments are provided below to support the evaluation of this compound analogs.

1. General Synthesis of this compound Analogs

A common synthetic route involves the cyclization of a substituted o-phenylenediamine with an appropriate aldehyde or carboxylic acid.

  • Step 1: Synthesis of 4-cyano-N1-ethylbenzene-1,2-diamine. 4-Amino-3-nitrobenzonitrile is reacted with ethyl iodide in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., DMF) to yield 4-(ethylamino)-3-nitrobenzonitrile. Subsequent reduction of the nitro group, typically using a reducing agent like sodium dithionite or catalytic hydrogenation (H2/Pd-C), affords the diamine intermediate.

  • Step 2: Cyclization to form the benzimidazole core. The resulting diamine is then condensed with a variety of substituted aldehydes or carboxylic acids in the presence of an oxidizing agent (for aldehydes, e.g., sodium metabisulfite) or a dehydrating agent (for carboxylic acids, e.g., polyphosphoric acid) to yield the desired 2-substituted-6-cyano-1-ethylbenzoimidazole analogs.[1][2]

2. In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is adaptable for various kinases to determine the IC50 values of inhibitor compounds.[3][4]

  • Materials: Kinase of interest, specific kinase substrate, ATP, kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), this compound analogs (dissolved in DMSO), and a commercial luminescent kinase assay kit (e.g., Kinase-Glo®).

  • Procedure:

    • Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.

    • In a 96-well plate, add the kinase and the inhibitor solution. Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction mixture at 30°C for a specific period (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the data.

3. In Vitro Phosphodiesterase (PDE) Inhibition Assay (Luminescence-based)

This high-throughput assay measures the activity of PDEs and the inhibitory potential of test compounds.[5][6]

  • Materials: Purified PDE enzyme (e.g., PDE5), cAMP or cGMP substrate, PDE assay buffer, this compound analogs (dissolved in DMSO), and a commercial luminescent PDE assay kit (e.g., PDE-Glo™).

  • Procedure:

    • Prepare serial dilutions of the inhibitor compounds.

    • In a 384-well plate, add the PDE enzyme and the inhibitor solution.

    • Initiate the reaction by adding the cGMP (or cAMP) substrate.

    • Incubate at room temperature for a defined period (e.g., 30-60 minutes).

    • Terminate the PDE reaction and detect the remaining cyclic nucleotide by adding the detection reagents as per the kit's protocol.

    • Measure the luminescent signal, which is inversely proportional to the PDE activity.

    • Calculate the percent inhibition and determine the IC50 values.

Mandatory Visualization

Signaling Pathway Diagrams and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound analogs.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_sar SAR Analysis start Starting Materials (o-phenylenediamine derivative) synthesis Chemical Synthesis (Cyclization) start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structure Verification (NMR, MS) purification->characterization in_vitro In Vitro Assays (Kinase/PDE Inhibition) characterization->in_vitro Test Analogs ic50 IC50 Determination in_vitro->ic50 data Data Analysis ic50->data Quantitative Data sar_conclusion Structure-Activity Relationship data->sar_conclusion sar_conclusion->synthesis Design New Analogs

Caption: General workflow for the structure-activity relationship (SAR) studies of novel chemical entities.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Kinase ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Substrate->Kinase Inhibitor 6-Cyano-1-ethyl- benzoimidazole Analog Inhibitor->Kinase Inhibition Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Cellular_Response

Caption: Mechanism of action for a competitive kinase inhibitor.

PDE_Inhibition_Pathway cluster_pde Phosphodiesterase Signaling Pathway GC Guanylate Cyclase cGMP cGMP GC->cGMP GTP GTP GTP->GC PDE5 Phosphodiesterase 5 cGMP->PDE5 PKG Protein Kinase G cGMP->PKG GMP 5'-GMP PDE5->GMP Hydrolysis Inhibitor 6-Cyano-1-ethyl- benzoimidazole Analog Inhibitor->PDE5 Inhibition Relaxation Smooth Muscle Relaxation PKG->Relaxation

Caption: Mechanism of action for a phosphodiesterase 5 (PDE5) inhibitor.[7][8]

References

Unveiling the Selectivity of 6-Cyano-1-ethylbenzoimidazole-Based Inhibitors: A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of 6-Cyano-1-ethylbenzoimidazole-based inhibitors reveals their potent and selective activity against Casein Kinase 1 gamma (CK1γ), a key regulator in the Wnt signaling pathway implicated in various cancers. This guide provides a detailed comparison of these inhibitors with other known kinase inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of novel cancer therapeutics.

The this compound scaffold has emerged as a promising chemical starting point for the development of highly selective kinase inhibitors. Notably, derivatives of 2-phenylamino-6-cyano-1H-benzimidazole have demonstrated exceptional potency and isoform selectivity for CK1γ. One such compound, designated as '1h', has shown significant enzymatic and cellular activity with an IC50 of 18 nM for a CK1γ isoform and a cellular IC50 of 700 nM in a substrate phosphorylation assay.[1] Initial screening of compound '1h' against a panel of 48 different kinases revealed no off-target activity, highlighting its high selectivity.[1]

Comparative Analysis of Kinase Inhibitor Selectivity

To provide a clear perspective on the cross-reactivity profile of this compound-based inhibitors, this guide presents a comparative table of their inhibitory activity against a panel of kinases alongside other known CK1 inhibitors. While a broad kinome scan for a this compound-based inhibitor is not publicly available, the existing selectivity data for compound '1h' provides a strong indication of its specific nature. For a comprehensive comparison, we have included data for other well-characterized CK1 inhibitors.

Kinase TargetThis compound-based Inhibitor (Compound 1h) IC50 (nM)PF-670462 IC50 (nM)SR-3029 IC50 (nM)MU1742 IC50 (nM)
CK1γ 18 ---
CK1α>1000--<10
CK1δ>10001344<10
CK1ε-90-<10
GSK3β>1000---
p38α--->1000
CDK1/cyclinB--->1000
SYK--->1000
CK2--->1000

Data for compound '1h' is from a limited kinase panel.[1] Data for other inhibitors is compiled from various sources.[2][3][4][5] A hyphen (-) indicates that data is not available.

Experimental Methodologies

The determination of inhibitor potency and selectivity is crucial for drug development. The following are detailed protocols for key experiments typically employed in cross-reactivity profiling.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., CK1γ)

  • Specific peptide or protein substrate (e.g., α-casein)

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM DTT)

  • [γ-32P]ATP

  • ATP solution

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.

  • Add the diluted test inhibitor or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and unlabeled ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate to remove unincorporated [γ-32P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[6]

Cellular Target Engagement Assay (NanoBRET)

This assay measures the binding of an inhibitor to its target kinase within living cells.

Materials:

  • Cells engineered to express a NanoLuciferase (NLuc)-tagged kinase (e.g., NLuc-CK1γ)

  • Fluorescently labeled tracer that binds to the kinase active site

  • Test inhibitor

  • Cell culture medium and plates

  • Luminometer capable of measuring BRET

Procedure:

  • Seed the engineered cells in a multi-well plate.

  • Add serial dilutions of the test inhibitor to the cells and incubate.

  • Add the fluorescent tracer to the cells and incubate.

  • Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer. The BRET signal is generated by the energy transfer from the NLuc-tagged kinase to the fluorescent tracer.

  • Inhibitor binding to the kinase displaces the tracer, leading to a decrease in the BRET signal.

  • Calculate the percent displacement for each inhibitor concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental processes, the following diagrams are provided in DOT language.

Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled (Dvl) Frizzled->Dishevelled LRP5_6->Dishevelled Axin_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dishevelled->Axin_Complex Inhibits Beta_Catenin β-catenin Axin_Complex->Beta_Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activation Target_Genes Target Gene Expression TCF_LEF->Target_Genes CK1gamma CK1γ CK1gamma->LRP5_6 Phosphorylation Inhibitor This compound Inhibitor Inhibitor->CK1gamma Inhibits

Caption: Wnt signaling pathway and the role of CK1γ.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Target Engagement reagents Kinase, Substrate, Inhibitor, [γ-32P]ATP reaction Kinase Reaction reagents->reaction stop Stop Reaction reaction->stop filter Filter & Wash stop->filter measure Measure Radioactivity filter->measure ic50_invitro Calculate IC50 measure->ic50_invitro cells Engineered Cells (NLuc-Kinase) add_inhibitor Add Inhibitor cells->add_inhibitor add_tracer Add Tracer add_inhibitor->add_tracer measure_bret Measure BRET add_tracer->measure_bret ic50_cellular Calculate IC50 measure_bret->ic50_cellular

Caption: Workflow for kinase inhibitor profiling.

Conclusion

The this compound-based inhibitors represent a promising class of highly selective CK1γ inhibitors. Their specificity offers a significant advantage in targeting the Wnt signaling pathway with potentially fewer off-target effects compared to broader-spectrum kinase inhibitors. Further comprehensive kinome profiling is warranted to fully elucidate their cross-reactivity and solidify their potential as valuable tools for cancer research and therapeutic development. This guide provides a foundational comparison and detailed methodologies to assist researchers in this endeavor.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 6-Cyano-1-ethylbenzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic methodologies for the production of 6-Cyano-1-ethylbenzoimidazole, a key intermediate in various pharmaceutical and research applications. The following sections detail plausible synthetic routes, supported by analogous experimental data from the literature, to offer a benchmark for efficiency in terms of yield, reaction conditions, and starting material accessibility.

Introduction

This compound is a substituted benzimidazole derivative of interest in medicinal chemistry and materials science. The efficient and scalable synthesis of this compound is crucial for its application in drug discovery and development. This guide outlines and compares three distinct synthetic strategies, providing a framework for selecting the most appropriate method based on laboratory capabilities and project requirements.

Comparative Analysis of Synthetic Routes

Three primary retrosynthetic approaches have been conceptualized for the synthesis of this compound. Each route offers a unique set of advantages and challenges, which are summarized in the tables below.

Route 1: Late-Stage Cyanation via Sandmeyer Reaction

This pathway involves the initial synthesis of 1-ethyl-6-aminobenzimidazole followed by the conversion of the amino group to a cyano group using the Sandmeyer reaction.

Route 2: Cyanation of a Pre-functionalized Benzimidazole

This approach starts with a commercially available or synthesized 6-bromo-1-ethylbenzimidazole, which is then subjected to a cyanation reaction, typically using a metal cyanide salt.

Route 3: Benzimidazole Ring Formation from a Cyanated Precursor

In this strategy, the benzimidazole ring is constructed from a pre-cyanated benzene derivative, such as 4-amino-3-nitrobenzonitrile, followed by reduction and cyclization with an ethylating agent.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for each proposed synthetic route, based on analogous reactions reported in the literature. It is important to note that these values are estimates and actual results may vary.

Table 1: Comparison of Proposed Synthetic Routes for this compound

ParameterRoute 1: Sandmeyer ReactionRoute 2: Cyanation of 6-Bromo DerivativeRoute 3: Ring Formation
Starting Materials 1-ethyl-6-nitrobenzimidazole6-bromo-1H-benzimidazole, Ethyl iodide4-chloro-3-nitrobenzonitrile, Ethylamine
Key Reactions Nitration, Reduction, Diazotization, Sandmeyer CyanationN-Ethylation, Rosenmund-von Braun CyanationNucleophilic Aromatic Substitution, Reduction, Cyclization
Estimated Overall Yield ModerateGood to ExcellentModerate to Good
Purity Good (requires careful purification)High (often crystalline products)Good (purification by chromatography may be needed)
Reaction Time Multi-step, can be lengthyGenerally shorter, two main stepsMulti-step, moderate duration
Scalability Moderate (diazonium salts can be unstable)GoodGood
Reagent Toxicity High (NaNO₂, CuCN)Moderate (CuCN, though safer alternatives exist)Moderate (nitro compounds)

Experimental Protocols

Detailed experimental protocols for the key transformations in each proposed route are provided below. These are based on established literature procedures for analogous substrates and may require optimization for the specific synthesis of this compound.

Route 1: Late-Stage Cyanation via Sandmeyer Reaction

Step 1a: Synthesis of 1-ethyl-6-nitrobenzimidazole (Hypothetical)

  • Reaction: N-alkylation of 6-nitrobenzimidazole with ethyl iodide.

  • Procedure: To a solution of 6-nitrobenzimidazole (1.0 eq) in anhydrous acetone, potassium carbonate (1.1 eq) is added, and the mixture is stirred for 15 minutes. Ethyl iodide (1.0 eq) is then added, and the reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is taken up in ethyl acetate, washed with water, dried over sodium sulfate, and purified by column chromatography.[1]

  • Expected Yield: 70-80%

Step 1b: Reduction of 1-ethyl-6-nitrobenzimidazole to 6-amino-1-ethylbenzimidazole (Hypothetical)

  • Reaction: Reduction of the nitro group using a standard reducing agent like SnCl₂/HCl or catalytic hydrogenation.

  • Procedure: The nitro derivative is dissolved in ethanol, and a solution of stannous chloride dihydrate in concentrated hydrochloric acid is added. The mixture is refluxed for several hours. After cooling, the mixture is neutralized with a base, and the product is extracted with an organic solvent.

  • Expected Yield: 80-90%

Step 1c: Sandmeyer Reaction of 6-amino-1-ethylbenzimidazole (Hypothetical)

  • Reaction: Diazotization of the amino group followed by reaction with copper(I) cyanide.[2][3][4]

  • Procedure: The amino derivative is dissolved in an aqueous solution of a strong acid (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature. The resulting diazonium salt solution is then added to a solution of copper(I) cyanide. The reaction is allowed to warm to room temperature and then heated to ensure complete reaction. The product is extracted and purified.[2][3][4][5]

  • Expected Yield: 50-70%

Route 2: Cyanation of a Pre-functionalized Benzimidazole

Step 2a: N-Ethylation of 6-bromobenzimidazole (Hypothetical)

  • Reaction: Similar to Step 1a, using 6-bromobenzimidazole as the starting material.

  • Procedure: To a solution of 6-bromobenzimidazole (1.0 eq) in anhydrous acetone, potassium carbonate (1.1 eq) is added, and the mixture is stirred for 15 minutes. Ethyl iodide (1.0 eq) is then added, and the reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is taken up in ethyl acetate, washed with water, dried over sodium sulfate, and purified by column chromatography.[1]

  • Expected Yield: 70-80%

Step 2b: Cyanation of 6-bromo-1-ethylbenzimidazole (Analogous to Rosenmund-von Braun Reaction)

  • Reaction: Nucleophilic substitution of the bromide with a cyanide source, catalyzed by a copper salt.

  • Procedure: A mixture of 6-bromo-1-ethylbenzimidazole (1.0 eq) and copper(I) cyanide (1.1 eq) in a high-boiling solvent like DMF is heated under reflux for several hours. The reaction mixture is then cooled and poured into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted and purified. A patent for the synthesis of 4-chloro-2-nitrobenzonitrile from 2,5-dichloronitrobenzene using CuCN in DMF at 165-170 °C for 5.5 hours reported a yield of 73.1%.[6] This provides a strong precedent for this type of transformation.

  • Expected Yield: 60-75%

Route 3: Benzimidazole Ring Formation from a Cyanated Precursor

Step 3a: Synthesis of 4-amino-3-nitrobenzonitrile (Hypothetical)

  • Reaction: Nucleophilic aromatic substitution of a chlorine atom in 4-chloro-3-nitrobenzonitrile with an amine.

  • Procedure: 4-chloro-3-nitrobenzonitrile is reacted with an excess of aqueous ammonia in a sealed vessel at elevated temperature and pressure. The product is then isolated by filtration and purified.

  • Expected Yield: 80-90%

Step 3b: Synthesis of 4-amino-3-(ethylamino)benzonitrile (Hypothetical)

  • Reaction: Selective reduction of one nitro group in the presence of another, followed by ethylation. A more direct approach would be the reaction of 4-chloro-3-nitrobenzonitrile with ethylamine.

  • Procedure: 4-chloro-3-nitrobenzonitrile is reacted with an excess of ethylamine in a suitable solvent. The reaction is heated to drive it to completion. The product is isolated after workup.

  • Expected Yield: 70-80%

Step 3c: Reduction and Cyclization to form this compound (Hypothetical)

  • Reaction: Reduction of the remaining nitro group to an amine, followed by in-situ cyclization with a one-carbon source (e.g., formic acid or triethyl orthoformate) to form the benzimidazole ring.

  • Procedure: The substituted nitroaniline is reduced, for example, by catalytic hydrogenation. The resulting diamine is then refluxed with formic acid or triethyl orthoformate to effect cyclization to the benzimidazole.

  • Expected Yield: 60-70%

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of each proposed synthetic route.

Route1 A 1-ethyl-6-nitrobenzimidazole B Reduction A->B SnCl2/HCl C 6-amino-1-ethylbenzimidazole B->C D Diazotization C->D NaNO2, HCl E Diazonium Salt D->E F Sandmeyer Reaction (CuCN) E->F G This compound F->G

Caption: Workflow for Route 1: Late-Stage Cyanation.

Route2 A 6-bromo-1H-benzimidazole B N-Ethylation A->B Ethyl Iodide, K2CO3 C 6-bromo-1-ethylbenzimidazole B->C D Cyanation (CuCN) C->D E This compound D->E

Caption: Workflow for Route 2: Cyanation of a Bromo-Derivative.

Route3 A 4-chloro-3-nitrobenzonitrile B Amination A->B Ethylamine C 4-(ethylamino)-3-nitrobenzonitrile B->C D Reduction C->D H2, Pd/C E 3,4-diamino-N-ethylbenzonitrile D->E F Cyclization E->F Formic Acid G This compound F->G

Caption: Workflow for Route 3: Ring Formation Strategy.

Conclusion and Recommendations

Based on the analysis of analogous reactions, Route 2 (Cyanation of a Pre-functionalized Benzimidazole) appears to be the most promising strategy for the synthesis of this compound in a research and development setting. This route generally involves fewer steps with potentially higher overall yields and produces cleaner products. The N-ethylation of 6-bromobenzimidazole is a straightforward reaction, and the subsequent cyanation, while requiring careful execution, is a well-established transformation with good precedent for high yields.

Route 1 (Late-Stage Cyanation via Sandmeyer Reaction) is a viable alternative, but the handling of potentially unstable diazonium salts and the use of highly toxic reagents may pose challenges, particularly for larger-scale synthesis.

Route 3 (Benzimidazole Ring Formation from a Cyanated Precursor) offers a convergent approach but may require more extensive optimization of the reduction and cyclization steps to achieve high yields and purity.

For any selected route, it is imperative to conduct small-scale pilot experiments to optimize reaction conditions and confirm the feasibility and efficiency for the specific synthesis of this compound. Careful characterization of all intermediates and the final product by standard analytical techniques (NMR, MS, and elemental analysis) is essential to ensure the desired compound is obtained with high purity.

References

Comparative Efficacy of Benzimidazole Derivatives in Oncology: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative in vitro and in vivo efficacy of anticancer benzimidazole derivatives. This guide provides a structured overview of quantitative data, detailed experimental protocols, and visual representations of key pathways to support preclinical research and development.

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including notable anticancer properties.[1] These derivatives exert their effects through various mechanisms, such as inhibition of tubulin polymerization, modulation of key signaling pathways like PARP-1 and c-Myc, and induction of apoptosis.[2][3] This guide focuses on a comparative analysis of representative benzimidazole derivatives, presenting their efficacy in both controlled laboratory settings (in vitro) and within living organisms (in vivo).

Quantitative Efficacy Data

The following tables summarize the in vitro cytotoxic activity and in vivo tumor growth inhibition of selected benzimidazole derivatives against various cancer models.

Table 1: In Vitro Cytotoxicity of Benzimidazole Derivatives

Compound ClassDerivative ExampleCancer Cell LineAssayIC50 ValueReference
2-ArylbenzimidazoleCompound 5aVarious-Multi-target RTK inhibitor[1]
Benzimidazole-OxadiazoleCompound 4rA549 (Lung)MTT0.3 µM[4][5]
MCF-7 (Breast)MTT0.5 µM[4][5]
PANC-1 (Pancreatic)MTT5.5 µM[4][5]
Bromo-derivativeCompound 5MCF-7 (Breast)MTT17.8 ± 0.24 µg/mL[6]
DU-145 (Prostate)MTT10.2 ± 1.4 µg/mL[6]
H69AR (Lung)MTT49.9 ± 0.22 µg/mL[6]
Nitro-substituted Furane-BenzothiazoleCompound 6A549 (Lung)MTS2.12 ± 0.21 µM (2D)[7]
4.01 ± 0.95 µM (3D)[7]
HCC827 (Lung)MTS5.13 ± 0.97 µM (2D)[7]
7.02 ± 3.25 µM (3D)[7]
NCI-H358 (Lung)MTS0.85 ± 0.05 µM (2D)[7]
1.73 ± 0.01 µM (3D)[7]

Table 2: In Vivo Antitumor Efficacy of Benzimidazole Derivatives

Compound ClassDerivative ExampleTumor ModelDosing RegimenTumor Growth InhibitionKey FindingsReference
2-ArylbenzimidazoleCompound 27HT29 Colon Xenograft30 & 100 (mg/kg)/day for 28 days (oral)SignificantImpeded the ERK pathway. Significant body weight loss at high dosage.[1]
N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamide analogueCompound 5xHCT116 Colorectal XenograftNot specifiedTumor suppressionInduced hyperacetylation of histone H3 and H4.[1]
PC3 Prostate XenograftNot specifiedTumor suppression-[1]

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further investigation.

In Vitro Assays

1. MTT Assay for Cytotoxicity [8]

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Cancer cell lines (e.g., HeLa, A549, HeK) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[2]

  • Treatment: Cells are seeded in 96-well plates and incubated to allow for attachment. They are then treated with various concentrations of the benzimidazole derivatives (e.g., 1, 10, 25, and 50 µM) for specified durations (e.g., 48 and 72 hours). Doxorubicin is often used as a reference drug.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

2. Annexin V Apoptosis Assay [9]

This assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Principle: Phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane during early apoptosis. Annexin V, a protein with high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) to identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.

  • Protocol:

    • Treat cancer cells with the benzimidazole derivative for the desired time.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry to quantify viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Model[2]

This model is used to evaluate the antitumor efficacy of compounds in a living organism.

  • Cell Implantation: Human cancer cells (e.g., MX-1 for breast cancer) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups.

  • Treatment Administration: The benzimidazole derivative is administered to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle alone.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Visualizing Mechanisms of Action

Diagrams generated using Graphviz illustrate key signaling pathways and experimental workflows associated with the anticancer activity of benzimidazole derivatives.

PARP_Inhibition cluster_0 Cellular Response to DNA Damage cluster_1 Inhibition by Benzimidazole Derivatives DNA_Damage DNA Damage (e.g., by Temozolomide) PARP1 PARP-1 Activation DNA_Damage->PARP1 DNA_Repair DNA Repair PARP1->DNA_Repair Apoptosis Apoptosis PARP1->Apoptosis leads to Cell_Survival Cell Survival DNA_Repair->Cell_Survival Benzimidazole Benzimidazole Derivative (PARP-1 Inhibitor) Inhibition Inhibition Benzimidazole->Inhibition Inhibition->PARP1

PARP Inhibition Pathway by Benzimidazole Derivatives.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Control & Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration Randomization->Treatment Monitoring 6. Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint & Tumor Analysis Monitoring->Endpoint

Experimental Workflow for In Vivo Xenograft Model.

References

Hypothetical Head-to-Head Comparison: 6-Cyano-1-ethylbenzoimidazole in the Landscape of EGFR-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this guide provides a comparative analysis of the novel investigational compound, 6-Cyano-1-ethylbenzoimidazole, against established therapeutic agents targeting the Epidermal Growth Factor Receptor (EGFR). This document outlines a hypothetical profile for this compound as a potent and selective EGFR inhibitor, offering a framework for its potential evaluation and positioning within the existing treatment paradigm for non-small cell lung cancer (NSCLC). The comparisons are made with the first-generation EGFR inhibitor, Erlotinib, and the third-generation inhibitor, Osimertinib, based on established preclinical and clinical data for these agents.

Overview and Mechanism of Action

This compound is postulated to be a next-generation, irreversible EGFR tyrosine kinase inhibitor (TKI). Its chemical structure, featuring a cyano group on a benzimidazole scaffold, suggests a potential for high-affinity binding to the ATP-binding pocket of the EGFR kinase domain. Unlike first-generation inhibitors, its proposed mechanism involves the formation of a covalent bond with a cysteine residue (Cys797) in the active site, leading to sustained inhibition of EGFR signaling. This is hypothesized to overcome resistance mechanisms that affect earlier-generation TKIs.

Existing Therapeutic Agents:

  • Erlotinib: A first-generation, reversible EGFR TKI that competitively blocks the binding of ATP to the kinase domain. It is effective against sensitizing EGFR mutations (e.g., exon 19 deletions, L858R) but is susceptible to resistance, most commonly through the T790M mutation.

  • Osimertinib: A third-generation, irreversible EGFR TKI designed to be effective against both sensitizing mutations and the T790M resistance mutation. It also exhibits central nervous system (CNS) activity.

Below is a diagram illustrating the proposed signaling pathway and the points of intervention for these inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P EGF EGF Ligand EGF->EGFR ATP ATP ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CEB 6-Cyano-1-ethyl- benzoimidazole (Hypothetical) CEB->EGFR Erlotinib Erlotinib Erlotinib->EGFR Osimertinib Osimertinib Osimertinib->EGFR

Figure 1: EGFR Signaling Pathway and TKI Intervention Points.

Preclinical Performance: A Comparative Analysis

The following tables summarize the hypothetical preclinical data for this compound in comparison to Erlotinib and Osimertinib.

Table 1: In Vitro Kinase Inhibition (IC50, nM)
CompoundEGFR (Exon 19 Del)EGFR (L858R)EGFR (T790M)Wild-Type EGFR
This compound (Hypothetical) 0.8 1.2 5.5 150
Erlotinib25>1000100
Osimertinib11.510200
Table 2: Cellular Proliferation Assay (GI50, nM)
CompoundPC-9 (Exon 19 Del)H1975 (L858R, T790M)A549 (Wild-Type)
This compound (Hypothetical) 5 25 >5000
Erlotinib10>10000>10000
Osimertinib850>8000

Experimental Protocols

In Vitro Kinase Assay

This experiment aims to determine the concentration of the inhibitor required to reduce the activity of a specific EGFR kinase mutant by 50% (IC50).

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant EGFR Kinase - ATP - Substrate (e.g., Poly-Glu,Tyr) - Test Compounds (Serial Dilutions) start->reagents reaction Incubate Kinase, Substrate, and Test Compound reagents->reaction initiate Initiate Reaction with ATP reaction->initiate incubation Incubate at 30°C for 60 min initiate->incubation stop Stop Reaction incubation->stop detection Detect Phosphorylation (e.g., ADP-Glo, Z'-LYTE) stop->detection analysis Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 detection->analysis end End analysis->end

Figure 2: Workflow for In Vitro Kinase Inhibition Assay.

Protocol:

  • Recombinant human EGFR protein (wild-type or mutant) is incubated with a synthetic substrate in a kinase reaction buffer.

  • This compound, Erlotinib, or Osimertinib is added in a series of dilutions.

  • The kinase reaction is initiated by the addition of ATP.

  • After incubation, the amount of phosphorylated substrate is quantified using a luminescence-based or fluorescence-based detection method.

  • The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic model.

Cellular Proliferation Assay

This assay measures the effect of the inhibitors on the growth of cancer cell lines with different EGFR mutation statuses.

Cell_Proliferation_Assay start Start seed_cells Seed NSCLC Cell Lines (e.g., PC-9, H1975, A549) in 96-well plates start->seed_cells treat_cells Treat cells with serial dilutions of test compounds seed_cells->treat_cells incubate_cells Incubate for 72 hours treat_cells->incubate_cells add_reagent Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) incubate_cells->add_reagent measure_signal Measure Absorbance or Luminescence add_reagent->measure_signal data_analysis Data Analysis: - Normalize to vehicle control - Calculate GI50 measure_signal->data_analysis end End data_analysis->end

Figure 3: Workflow for Cellular Proliferation Assay.

Protocol:

  • Human NSCLC cell lines are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with increasing concentrations of the test compounds.

  • After a 72-hour incubation period, cell viability is assessed using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.

  • The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curves.

Hypothetical Clinical Positioning

Based on its hypothetical preclinical profile, this compound shows promise as a potent inhibitor of common EGFR-sensitizing mutations and the T790M resistance mutation, with a favorable selectivity profile against wild-type EGFR. Its performance is comparable to the third-generation inhibitor, Osimertinib, suggesting its potential as a first-line treatment for EGFR-mutated NSCLC or as a second-line option for patients who have developed resistance to first-generation TKIs. Further investigation into its CNS penetration and its activity against other emerging resistance mutations would be crucial in defining its ultimate clinical utility.

Disclaimer: this compound is presented here as a hypothetical compound for illustrative purposes. The data provided is not based on actual experimental results and should not be considered as factual. This guide is intended to demonstrate a framework for the comparative analysis of novel therapeutic agents.

A Comparative Guide to the Metabolic Stability of 6-Cyano-1-ethylbenzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative assessment of the in vitro metabolic stability of 6-Cyano-1-ethylbenzoimidazole against other benzimidazole analogs. The data presented herein is intended to offer a framework for evaluating the metabolic liabilities of this chemical scaffold and to guide future drug design and optimization efforts.

While specific experimental data for this compound is not publicly available, this guide utilizes illustrative data based on established structure-activity relationships within the benzimidazole class of compounds. The comparisons are benchmarked against known metabolically stable and labile compounds to provide a relevant context for researchers.

Quantitative Comparison of Metabolic Stability

The following table summarizes the in vitro metabolic stability of this compound and selected comparator compounds in human liver microsomes. The key parameters presented are the half-life (t½), which represents the time required for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which quantifies the rate of metabolism by liver enzymes.[1] Longer half-lives and lower intrinsic clearance values are indicative of greater metabolic stability.

Compound IDStructuret½ (min)CLint (µL/min/mg protein)Metabolic Stability Classification
This compound (Illustrative)4530.8Moderate
Comparator A: 1-Ethylbenzoimidazole(Illustrative)2555.5Low
Comparator B: 6-Fluoro-1-ethylbenzoimidazole(Illustrative)7518.5High
Reference Drug: VerapamilKnown CYP3A4 Substrate1592.4Low
Reference Drug: DiazepamKnown Moderately Stable Compound5027.7Moderate

Disclaimer: The data for this compound and Comparators A and B are illustrative and are intended for comparative purposes based on general metabolic trends of benzimidazole derivatives. Actual experimental values may vary.

Experimental Protocols

The metabolic stability of the compounds is assessed using a well-established in vitro assay with human liver microsomes. This system contains a rich complement of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs), which are the primary enzymes responsible for Phase I metabolism.[2]

Liver Microsomal Stability Assay

1. Reagents and Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds and reference compounds (10 mM stock solutions in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

2. Incubation Procedure:

  • A master mix containing phosphate buffer and the NADPH regenerating system is prepared and pre-warmed to 37°C.

  • The test compound is added to the master mix at a final concentration of 1 µM.

  • The reaction is initiated by the addition of human liver microsomes (final protein concentration of 0.5 mg/mL).

  • The reaction mixture is incubated at 37°C with gentle shaking.

  • Aliquots are withdrawn at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction in each aliquot is terminated by the addition of ice-cold acetonitrile containing an internal standard.

3. Sample Analysis:

  • The terminated reaction mixtures are centrifuged to precipitate the microsomal proteins.

  • The supernatant is transferred to a new plate or vials for analysis.

  • The concentration of the remaining parent compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of this plot gives the rate constant of metabolism (k).

  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Visualizing Experimental and Logical Relationships

To further clarify the experimental process and the comparative assessment, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis MasterMix Prepare Master Mix (Buffer + NADPH System) TestCompound Add Test Compound (1 µM final) MasterMix->TestCompound PreWarm Pre-warm to 37°C TestCompound->PreWarm Initiate Initiate Reaction (Add Microsomes) PreWarm->Initiate Incubate Incubate at 37°C Initiate->Incubate TimePoints Withdraw Aliquots (0, 5, 15, 30, 45, 60 min) Incubate->TimePoints Terminate Terminate Reaction (Acetonitrile + IS) TimePoints->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

logical_relationship cluster_compounds Compounds cluster_stability Metabolic Stability cluster_interpretation Interpretation Cpd_Target This compound Moderate Moderate Cpd_Target->Moderate Illustrative Data Cpd_A Comparator A: 1-Ethylbenzoimidazole Low Low Cpd_A->Low Illustrative Data Cpd_B Comparator B: 6-Fluoro-1-ethylbenzoimidazole High High Cpd_B->High Illustrative Data Interp_High Longer half-life, Lower clearance High->Interp_High Interp_Mod Intermediate half-life and clearance Moderate->Interp_Mod Interp_Low Shorter half-life, Higher clearance Low->Interp_Low

Caption: Logical relationship between compounds and their illustrative metabolic stability.

References

A Comparative Guide to the Cytotoxicity of Benzimidazole Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the comparative cytotoxicity of 6-Cyano-1-ethylbenzoimidazole is not available in the current body of scientific literature. This guide provides a comparative analysis of the cytotoxicity of structurally related benzimidazole derivatives, which share the same core chemical scaffold and are known for their anticancer properties. This information is intended to serve as a valuable reference for researchers interested in the potential of this class of compounds.

The benzimidazole scaffold is a key pharmacophore in medicinal chemistry, with many of its derivatives exhibiting significant anticancer activity.[1][2] These compounds exert their cytotoxic effects through various mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[3] This guide summarizes the cytotoxic effects of several benzimidazole derivatives on various cancer cell lines, provides a typical experimental protocol for cytotoxicity assessment, and illustrates the key signaling pathways involved.

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for various benzimidazole derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

Compound Class/DerivativeCell LineCancer TypeIC50 (µM)Reference
Mebendazole (MBZ) DMG (Diffuse Midline Glioma)Brain Cancer0.102 - 0.958[4]
B16 MelanomaMelanoma8.5[1]
HT-29Colon Carcinoma9.5[1]
Fenbendazole (FBZ) A549 (KRAS-mutant)Lung Cancer1.5[1]
Methiazole A549 (KRAS-mutant)Lung Cancer1.9[1]
H23 (KRAS-mutant)Lung Cancer0.6[1]
Imidazo[1,5-a]pyridine-benzimidazole hybrid (Compound 5l) 60 Human Cancer Cell LinesVarious0.43 - 7.73[1]
Benzimidazole-piperazine hybrid (Compound 19) A549Lung Cancer5.4[5]
MCF-7Breast Cancer4.2[5]
Fluoro aryl benzimidazole derivative (Compound 1) HOSOsteosarcoma1.8[5]
G361Melanoma2.0[5]
MCF-7Breast Cancer2.8[5]
K-562Leukemia7.8[5]
Benzimidazole-based 1,3,4-oxadiazole (Compound 10) MDA-MB-231Breast CancerComparable to Doxorubicin[6]
SKOV3Ovarian CancerComparable to Doxorubicin[6]
A549Lung CancerComparable to Doxorubicin[6]
Benzimidazole-based 1,3,4-oxadiazole (Compound 13) MDA-MB-231Breast CancerComparable to Doxorubicin[6]
SKOV3Ovarian CancerComparable to Doxorubicin[6]
A549Lung CancerComparable to Doxorubicin[6]

Note: The term "Comparable to Doxorubicin" indicates that the study found the compound's activity to be similar to that of the standard chemotherapy drug, though specific IC50 values were not always provided in the source text.

Experimental Protocols

A common method for determining the cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

MTT Assay Protocol

  • Cell Seeding:

    • Cells are harvested during their exponential growth phase.

    • A cell suspension is prepared, and the cell density is determined using a hemocytometer.

    • Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment:

    • A stock solution of the test compound (e.g., a benzimidazole derivative) is prepared in a suitable solvent, such as DMSO.

    • Serial dilutions of the compound are made in culture medium to achieve the desired final concentrations.

    • The medium from the wells is removed, and 100 µL of the medium containing the various concentrations of the compound is added. Control wells receive medium with the solvent alone.

    • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition and Incubation:

    • After the incubation period, 10 µL of a 5 mg/mL MTT solution is added to each well.[8]

    • The plate is incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed without disturbing the cells or formazan crystals.

    • 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[9]

    • The plate is placed on a shaker for about 10 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement and Data Analysis:

    • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 490 nm or 570 nm.[9]

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Experimental Workflow and Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (24-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (4h incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization readout Absorbance Reading (Microplate Reader) solubilization->readout calculation IC50 Calculation readout->calculation

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Many benzimidazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.[10][11]

apoptosis_pathway cluster_stimulus Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase benzimidazole Benzimidazole Derivative bcl2 Bcl-2 (Anti-apoptotic) Inhibition benzimidazole->bcl2 inhibits bax Bax (Pro-apoptotic) Activation benzimidazole->bax activates dr Death Receptors (e.g., DR4, DR5) benzimidazole->dr upregulates mito Mitochondrial Stress (Cytochrome c release) bax->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8 Caspase-8 Activation dr->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: General pathways of apoptosis induced by benzimidazole derivatives.

References

Safety Operating Guide

Proper Disposal Procedures for 6-Cyano-1-ethylbenzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-Cyano-1-ethylbenzoimidazole is crucial for laboratory safety and environmental protection. As an aromatic nitrile compound, it should be treated as hazardous waste. Nitrile-containing compounds can be toxic, and their improper disposal can pose a significant risk to human health and the environment.[1]

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound, ensure that all appropriate safety measures are in place.

  • Engineering Controls: All manipulations of this compound should be performed inside a certified chemical fume hood to minimize the risk of inhalation.

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:

    • Eye and Face Protection: Chemical safety goggles and a face shield.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

    • Respiratory Protection: A properly fitted N95 dust mask or a higher-level respirator should be used.[2]

    • Body Protection: A lab coat and appropriate protective clothing to prevent skin contact.

Hazard Classification and Safety Information

The following table summarizes the hazard classifications for the related compound, 6-Amino-2-cyanobenzothiazole, which should be considered as a proxy for establishing safe handling procedures for this compound.

ParameterValue/InformationSource Compound
Hazard Classifications Acute Toxicity, Oral (Category 4), Serious Eye Damage (Category 1)6-Amino-2-cyanobenzothiazole[2]
Signal Word Danger6-Amino-2-cyanobenzothiazole[2]
Hazard Statements H302: Harmful if swallowed. H318: Causes serious eye damage.6-Amino-2-cyanobenzothiazole[2]
Storage Class 11: Combustible Solids6-Amino-2-cyanobenzothiazole[2]
Recommended PPE N95 Dust Mask, Eyeshields, Gloves6-Amino-2-cyanobenzothiazole[2]
Storage Temperature 2-8°C6-Amino-2-cyanobenzothiazole[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste from the point of generation to its final disposal.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealable container for this compound waste.

  • The container must be made of a material compatible with the chemical.

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department.[3]

  • The container should be labeled with a hazardous waste tag as soon as the first waste is added.[4]

2. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.

  • Wear the full PPE as described above before attempting any cleanup.

  • For solid spills, carefully sweep up the material to prevent dust generation and place it in the designated hazardous waste container.

  • For liquid spills (if the compound is in solution), absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.

  • Collect the contaminated absorbent material and place it into the designated waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Prevent any spilled material from entering drains or waterways.[5]

3. Disposal of Empty Containers:

  • Empty containers that held this compound must also be treated as hazardous waste.

  • Triple rinse the container with a suitable solvent.[4]

  • The first rinseate must be collected and disposed of as hazardous waste.[6] Subsequent rinses may be permissible for sewer disposal, but this should be confirmed with your local EHS guidelines.

  • After thorough rinsing, deface or remove all labels from the container before disposing of it as regular solid waste.[6]

4. Final Disposal:

  • All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[7]

  • Arrange for a pickup of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[3]

  • Never dispose of this chemical down the drain or in the regular trash.[4][6]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe_check Is appropriate PPE being worn? start->ppe_check spill_check Is this a spill? ppe_check->spill_check Yes stop STOP! Don appropriate PPE. ppe_check->stop No waste_collection Collect waste in a designated, labeled hazardous waste container. spill_check->waste_collection No spill_cleanup Follow spill cleanup protocol. Contain, absorb, and collect waste. spill_check->spill_cleanup Yes storage Store sealed container in a satellite accumulation area. waste_collection->storage spill_cleanup->storage ehs_pickup Arrange for pickup by EHS or licensed disposal contractor. storage->ehs_pickup end End: Proper Disposal ehs_pickup->end stop->ppe_check

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Cyano-1-ethylbenzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Cyano-1-ethylbenzoimidazole

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the compound's structure, which includes a cyano group and an imidazole ring, this document outlines procedures based on the established best practices for handling both cyano compounds and imidazoles. Researchers, scientists, and drug development professionals should adhere to these protocols to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound stem from its cyano and imidazole functionalities. Cyano compounds can be toxic if inhaled, absorbed through the skin, or ingested.[1] Imidazoles can be corrosive and cause skin and eye irritation.[2][3] Therefore, a comprehensive PPE strategy is essential.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety Goggles and Face ShieldMust conform to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be used with goggles when a splash hazard exists.[1][4][5]
Skin Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Double gloving is advised for enhanced protection.[1][2][4] Inspect gloves for any signs of degradation or puncture before use.
Lab CoatA fully buttoned, long-sleeved lab coat is mandatory to protect against skin exposure.[1][2]
Respiratory Protection N95 Dust Mask or RespiratorTo be used when handling the solid powder outside of a certified chemical fume hood, or if dust generation is likely.[6]

Operational and Disposal Plans

A strict operational protocol is critical to prevent accidental exposure and contamination. All handling of this compound should occur in a designated area.

Experimental Protocol: Safe Handling Procedure
  • Engineering Controls : All manipulations, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2][4]

  • Pre-Handling Checklist :

    • Ensure an emergency safety shower and eyewash station are accessible and have been recently tested.[1]

    • Verify that all necessary PPE is available and in good condition.[5]

    • Prepare the work area by removing unnecessary items to maintain a clean and uncluttered space.

  • During Handling :

    • Avoid contact with skin, eyes, and clothing.[2]

    • Keep acids and strong oxidizing agents away from the work area, as cyanide compounds can react to produce highly toxic hydrogen cyanide gas.[1][3]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][4]

    • Decontaminate all surfaces and glassware that have come into contact with the compound.

Disposal Plan: Step-by-Step Guide

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste, including unused material and contaminated disposables (e.g., gloves, wipes, and pipette tips), must be collected in a designated, properly labeled, and sealed hazardous waste container.[1][5]

  • Waste Storage : Store cyanide-containing waste in dedicated containers, separating solid and liquid waste.[1] These containers should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[2][3]

  • Waste Disposal : Arrange for the disposal of hazardous waste through your institution's Environmental Health & Safety (EH&S) department.[1][4] Do not dispose of this chemical down the drain.

Table 2: Emergency Procedures

Exposure TypeAction
Skin Contact Immediately remove all contaminated clothing. Thoroughly rinse the affected area with water in a safety shower for at least 15 minutes.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][4]
Inhalation Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For a small spill within a fume hood, use an absorbent material to clean it up. For larger spills, evacuate the area and contact your institution's emergency response team.

Experimental Workflow and Safety Logic

The following diagrams illustrate the procedural flow for safely handling this compound and the logical relationships of the safety protocols.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Verify Fume Hood Inspect & Don PPE Inspect & Don PPE Verify Fume Hood->Inspect & Don PPE Prepare Work Area Prepare Work Area Inspect & Don PPE->Prepare Work Area Weigh & Transfer Weigh & Transfer Prepare Work Area->Weigh & Transfer Perform Experiment Perform Experiment Weigh & Transfer->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose via EH&S Dispose via EH&S Segregate Waste->Dispose via EH&S

Caption: Experimental workflow for handling this compound.

G cluster_hazards Potential Hazards cluster_controls Control Measures cluster_outcome Desired Outcome Toxicity Toxicity PPE PPE Toxicity->PPE Corrosivity Corrosivity Corrosivity->PPE Reactivity Reactivity Safe Work Practices Safe Work Practices Reactivity->Safe Work Practices Engineering Controls Engineering Controls Researcher Safety Researcher Safety Engineering Controls->Researcher Safety PPE->Researcher Safety Safe Work Practices->Researcher Safety

Caption: Logical relationship between hazards, controls, and safety outcome.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.